molecular formula C19H22N2O2S B572272 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-36-1

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B572272
CAS No.: 1223573-36-1
M. Wt: 342.457
InChI Key: JSUSYNCRRVARDK-UHFFFAOYSA-N
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Description

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)11-12-20(19)13-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSYNCRRVARDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane. As a member of the diazaspiro[3.3]heptane class of compounds, this molecule possesses a unique, rigid, three-dimensional spirocyclic core that is of significant interest in modern medicinal chemistry. The presence of orthogonal benzyl and tosyl protecting groups on the two nitrogen atoms makes it an exceptionally versatile building block for the synthesis of complex molecules and chemical libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this scaffold.

Introduction: The Rise of 3D Scaffolds in Drug Discovery

In the field of drug discovery, there is a continuous drive to explore novel chemical space to identify new pharmacophores with improved efficacy, selectivity, and physicochemical properties. A significant shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures has been a defining trend. Saturated spirocyclic systems, such as the spiro[3.3]heptane core, are at the forefront of this movement. These scaffolds offer a rigid, well-defined exit vector geometry that can mimic the spatial arrangement of substituents on aromatic rings while often improving properties like aqueous solubility and metabolic stability.[1][2]

The spiro[3.3]heptane framework has been successfully employed as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings in various drug candidates.[3][4][5] The incorporation of nitrogen atoms to create the 1,6-diazaspiro[3.3]heptane core further enhances its utility, introducing points for polar interactions and diverse functionalization. This compound emerges as a key intermediate in this class. It provides two nitrogen atoms that are "orthogonally protected"; the benzyl group can be selectively removed under conditions that leave the tosyl group intact, and vice-versa. This differential protection is the cornerstone of its utility, enabling chemists to perform sequential, site-specific modifications to build complex molecular derivatives.[6]

Core Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. The structure features a central quaternary carbon atom shared by two four-membered azetidine rings. One nitrogen is protected by a benzyl group, while the other is protected by a p-toluenesulfonyl (tosyl) group.

chemical_structure cluster_ring1 cluster_ring2 C_spiro C N1 N N6 N C2 CH₂ C_spiro->C2 C5 CH₂ C_spiro->C5 C3 CH₂ N1->C3 Bn_group N1->Bn_group Bn C7 CH₂ N6->C7 Ts_group N6->Ts_group Ts C2->N1 C3->C_spiro C5->N6 C7->C_spiro Bn_pos Ts_pos

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 1-benzyl-6-[(4-methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Molecular Formula C₁₉H₂₂N₂O₂S
Molecular Weight 342.46 g/mol
Appearance Typically a solid or oil[6]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)CC4=CC=CC=C4
InChIKey Varies based on specific isomer and salt form

Synthesis and Purification

The synthesis of the 2,6-diazaspiro[3.3]heptane core is a non-trivial process due to the strain associated with the fused four-membered rings. A practical and scalable route has been developed that relies on a key reductive amination followed by an intramolecular cyclization.[6]

Synthetic Rationale

The causality behind this synthetic approach is rooted in efficiency and control. The process begins with a readily available starting material, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which already contains one of the requisite azetidine rings. Reductive amination with a primary amine introduces the second nitrogen atom. The subsequent base-mediated intramolecular cyclization is an efficient ring-closing step, driven by the proximity of the nucleophilic amine and the electrophilic chloromethyl group, to form the spirocyclic core. The tosyl group is typically introduced onto the less hindered secondary amine after the core has been formed.

synthesis_workflow start 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde step1 Reductive Amination (e.g., with Ammonia or primary amine, NaBH(OAc)₃) start->step1 intermediate Acyclic Amine Intermediate step1->intermediate step2 Intramolecular Cyclization (Base, e.g., K₂CO₃ or t-BuOK) intermediate->step2 core 1-Benzyl-1,6-diazaspiro[3.3]heptane step2->core step3 Tosylation (TsCl, Pyridine or Et₃N) core->step3 product This compound step3->product

Caption: General synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative methodology based on established literature procedures for the synthesis of the core structure.[6]

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) in dichloromethane (DCM), add the desired primary amine (e.g., ammonia or an aniline, 1.1 equiv) and acetic acid (1.0 equiv). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amine intermediate in a suitable solvent such as tetrahydrofuran (THF). Add a base, for example, potassium tert-butoxide (t-BuOK, 2.2 equiv), and heat the reaction to 70°C in a sealed vessel until TLC or LC-MS analysis indicates the consumption of the starting material.[6]

  • Purification & Tosylation: After cooling, the reaction is filtered and concentrated. The crude 1-benzyl-1,6-diazaspiro[3.3]heptane is purified by column chromatography. Subsequently, the purified product is dissolved in DCM, and triethylamine (1.5 equiv) and p-toluenesulfonyl chloride (TsCl, 1.1 equiv) are added. The reaction is stirred at room temperature until complete, followed by a standard aqueous workup and purification by chromatography to yield the final product.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the two protecting groups, which can be selectively removed to unmask the corresponding nitrogen atoms for further functionalization. This orthogonality is its most valuable chemical property.

The Tosyl Group (Ts)

The tosyl group is an excellent protecting group for amines.[7] The electron-withdrawing nature of the sulfonyl moiety significantly reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached. It is stable to a wide range of reaction conditions, including acidic and many reductive conditions.

  • Deprotection: Removal of the N-tosyl group typically requires harsh reductive conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or using sodium amalgam. This robustness allows for extensive chemistry to be performed on the benzyl-protected nitrogen without affecting the tosyl group.

The Benzyl Group (Bn)

The benzyl group is another widely used protecting group for amines. Unlike the tosyl group, it is readily cleaved under mild conditions.

  • Deprotection: The most common method for N-debenzylation is catalytic hydrogenation. Treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate efficiently cleaves the benzyl group, releasing toluene as a byproduct. This reaction is highly selective and occurs under neutral conditions, preserving the tosyl group and other sensitive functionalities.

deprotection_workflow start 1-Benzyl-6-tosyl- 1,6-diazaspiro[3.3]heptane path1_cond Catalytic Hydrogenation (H₂, Pd/C) start->path1_cond Path A path2_cond Harsh Reduction (e.g., Na/NH₃) start->path2_cond Path B path1_prod 1-H-6-tosyl- 1,6-diazaspiro[3.3]heptane (Free secondary amine) path1_cond->path1_prod path2_prod 1-Benzyl-6-H- 1,6-diazaspiro[3.3]heptane (Free secondary amine) path2_cond->path2_prod

Caption: Orthogonal deprotection strategies for the title compound.

Spectroscopic Characterization

Table 2: Expected NMR and MS Data

TechniqueExpected Signature
¹H NMR ~7.2-7.8 ppm: Aromatic protons from the tosyl (AA'BB' system) and benzyl (multiplet) groups. ~4.0-3.5 ppm: Methylene protons of the spirocyclic core adjacent to the nitrogen atoms. ~3.5 ppm: Methylene protons of the benzyl group (singlet). ~2.4 ppm: Methyl protons of the tosyl group (singlet).
¹³C NMR ~145-125 ppm: Aromatic carbons. ~60-50 ppm: Aliphatic carbons of the azetidine rings and the benzylic CH₂. ~40 ppm: Quaternary spirocyclic carbon. ~21.5 ppm: Methyl carbon of the tosyl group.
Mass Spec (ESI-MS) Calculated Exact Mass: 342.1402 for C₁₉H₂₂N₂O₂S. Expected [M+H]⁺: 343.1475. Predicted Fragmentation: Loss of benzyl (C₇H₇, 91 Da), loss of tosyl (C₇H₇SO₂, 155 Da).

Applications in Medicinal Chemistry and Drug Development

This compound is not intended as a therapeutic agent itself but rather as a high-value building block for creating novel drug candidates.[10]

  • Scaffold for Combinatorial Libraries: The orthogonal protection scheme is ideal for library synthesis.[6] One amine can be deprotected and reacted with a set of building blocks, followed by deprotection of the second amine and reaction with another set of diverse inputs. This allows for the rapid generation of hundreds or thousands of unique compounds for biological screening.

  • Bioisosteric Replacement: The rigid diazaspiro[3.3]heptane core can be used to replace more flexible or metabolically labile moieties in existing drugs, such as piperazine or homopiperazine. This can lock the molecule into a more biologically active conformation and improve its drug-like properties.[2]

  • Development of CNS-Active Agents: The rigid structure and ability to introduce varied substituents make this scaffold suitable for developing modulators of neurotransmitter receptors and other targets within the central nervous system.[10]

Handling and Storage

As with most fine chemicals, this compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

Conclusion

This compound stands out as a sophisticated and powerful building block for advanced chemical synthesis. Its defining feature is the orthogonally protected diamine system situated on a rigid, 3D spirocyclic scaffold. This unique combination of properties provides chemists with precise control over molecular design, enabling the systematic exploration of chemical space and the construction of novel compounds with potential therapeutic applications. Its role as a versatile intermediate underscores the growing importance of 3D scaffolds in the rational design of next-generation pharmaceuticals.

References

  • Sigma-Aldrich. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/792690
  • Gelin, M., et al. (2018). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. Available from: https://www.
  • MySkinRecipes. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol. Available from: https://www.myskinrecipes.com/shop/en/reagents/149594-1-benzyl-6-tosyl-1-6-diazaspiro-3-3-heptan-3-ol.html
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  • Amerigo Scientific. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one (95%). Available from: https://www.amerigoscientific.com/1-benzyl-6-tosyl-1-6-diazaspiro-3-3-heptan-3-one-95-1349199-71-8-472061.html
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (Preprint). Available from: https://chemrxiv.org/engage/chemrxiv/article-details/60c7599da32067f2441c299c
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available from: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-986650
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: https://pubs.acs.org/doi/10.1021/ol202838z
  • Kennedy, A. R., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503923/
  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: https://www.organic-chemistry.org/protectivegroups/amino/p-toluenesulfonamides.htm
  • Danheiser, R. L., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. Available from: http://www.orgsyn.org/demo.aspx?prep=v100p0004
  • Stepanov, A. A., et al. (2015). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron. Available from: https://pubmed.ncbi.nlm.nih.gov/26877598/
  • PubChemLite. 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine. University of Luxembourg. Available from: https://pubchemlite.org/compound/1-benzyl-6-tosyl-1,6-diazaspiro%5B3.3%5Dheptan-3-amine_122360938
  • ResearchGate. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (Preprint). Available from: https://www.researchgate.
  • Stoddard Tutoring. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. Available from: https://www.youtube.
  • Enamine. Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Available from: https://enamine.net/images/brochures/Spiro_3_3_heptane_bioisostere.pdf
  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (Request PDF). Available from: https://www.researchgate.net/publication/231149915_Synthesis_of_Novel_26-Diazaspiro33heptanes
  • Synblock. CAS 1223573-38-3 | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane. Available from: https://www.synblock.com/cas-1223573-38-3.html
  • Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Available from: https://jchemlett.com/index.php/jchemlett/article/view/145
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  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available from: https://pubmed.ncbi.nlm.nih.gov/37819253/
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  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018

Sources

A Senior Scientist's Guide to the Comprehensive NMR Characterization of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,6-diazaspiro[3.3]heptane scaffold is a rigid, three-dimensional structural motif increasingly utilized in medicinal chemistry as a bioisosteric replacement for more common ring systems like piperazine.[1][2] Its unique conformational constraints can lead to improved physicochemical properties and target selectivity in drug candidates.[3][4] This guide provides an in-depth, technical walkthrough for the complete Nuclear Magnetic Resonance (NMR) characterization of a key derivative, 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane. We will explore the strategic application of one- and two-dimensional NMR experiments to overcome the specific challenges posed by this molecule's asymmetry and spectral complexity. This document is intended for researchers, scientists, and drug development professionals seeking to confidently assign the structure and understand the nuanced spectral features of this important chemical entity.

Chapter 1: The Structural Enigma and Spectroscopic Preview

The target molecule, this compound, presents a fascinating challenge for NMR analysis. The core structure is a spirocyclic system, meaning two rings share a single carbon atom—the quaternary spirocenter (C4). This arrangement imparts significant rigidity.[5] The two four-membered azetidine rings are differentially substituted: one with an electron-donating benzyl group and the other with a strongly electron-withdrawing tosyl (p-toluenesulfonyl) group.

This asymmetric substitution pattern is the key to its NMR complexity. It removes all planes of symmetry from the molecule, rendering the protons on each CH₂ group of the azetidine rings chemically non-equivalent. Such protons are termed "diastereotopic" and are expected to exhibit distinct chemical shifts and couple to each other.[6][7][8]

Key Structural Features & NMR Predictions:

  • Asymmetric Core: The two azetidine rings will have vastly different electronic environments. The protons and carbons of the N-benzyl azetidine are expected to be more shielded (appear at a lower ppm) compared to those of the N-tosyl azetidine.

  • Diastereotopicity: All four sets of methylene (CH₂) protons on the spirocyclic core are expected to be diastereotopic. This will result in eight unique signals in the aliphatic region of the ¹H NMR spectrum, each likely appearing as a complex multiplet.[8]

  • Aromatic Systems: The ¹H NMR spectrum will show distinct signals for the monosubstituted benzyl ring and the para-substituted tosyl ring.

  • Unique Singlets: A sharp singlet corresponding to the methyl group of the tosyl substituent is a key diagnostic signal.

  • Quaternary Spirocenter: The central C4 carbon will be visible in the ¹³C NMR spectrum but will have no attached protons, making its assignment dependent on long-range correlation experiments like HMBC.

Caption: Numbering scheme for this compound.

Chapter 2: A Strategic Workflow for Structural Elucidation

A systematic, multi-experimental approach is essential for the unambiguous assignment of all proton and carbon signals. The logical progression from simple 1D experiments to more complex 2D correlation studies forms a self-validating system where each experiment builds upon and confirms the data from the previous one.

Caption: Logical workflow for NMR-based structure elucidation.

  • ¹H NMR - The Initial Blueprint: This first experiment provides a map of all proton environments. Key regions will be the downfield aromatic area (~7.0-8.0 ppm), the upfield aliphatic region containing the complex azetidine signals, and the characteristic singlets for the tosyl-methyl and benzyl-CH₂ groups.

  • ¹³C{¹H} & DEPT-135 - Mapping the Carbon Skeleton: The broadband proton-decoupled ¹³C NMR spectrum reveals the total number of carbon environments. The subsequent DEPT-135 experiment is crucial for differentiating carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like the spirocenter C4) are absent in a DEPT-135 spectrum.

  • gCOSY - Unraveling Spin Systems: The Gradient Correlation Spectroscopy (COSY) experiment is fundamental for identifying which protons are spin-coupled to each other, typically through two or three bonds. This will allow for the definitive tracing of the connectivity within each azetidine ring, separating the protons of the benzyl-substituted ring from those of the tosyl-substituted ring.

  • gHSQC - Bridging Protons and Carbons: The Gradient Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached.[9] This is the most reliable method for assigning the chemical shifts of protonated carbons. For this molecule, it will definitively link each of the eight diastereotopic proton signals to their respective carbon atoms (C2, C3, C5, C7).[6]

  • gHMBC - The Final Piece of the Puzzle: The Gradient Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[10] This is indispensable for:

    • Assigning Quaternary Carbons: Correlations from the azetidine protons (on C2, C3, C5, C7) to the central spiro-carbon (C4) will confirm its chemical shift.

    • Confirming Substituent Placement: Correlations from the benzyl CH₂ protons to the carbons of the benzyl ring and to C2/C7 will confirm its attachment to N1. Similarly, correlations from the tosyl aromatic protons to the carbons of the N-tosyl azetidine ring will confirm its location.

Chapter 3: In-Depth Spectral Interpretation & Data

Based on literature for similar N-benzyl and N-tosyl azetidine fragments, a representative dataset can be predicted.[11][12][13] The tosyl group's strong electron-withdrawing nature will significantly deshield the adjacent ring (C5, C7), shifting its signals downfield relative to the N-benzyl ring (C2, C3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 400 MHz)

PositionAtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations (from ¹H at position)
Tosyl Group
Ts-CH₃C~21.5~2.45sTs-C(ipso), Ts-C(ortho)
Ts-ArC~127.5 (ortho)~7.75dTs-C(ipso), Ts-C(meta), Ts-CH₃
C~129.8 (meta)~7.35dTs-C(ortho), Ts-C(para)
C~134.0 (ipso)---
C~143.5 (para)---
Benzyl Group
Bn-CH₂C~60.0~3.60sBn-C(ipso), C2, C7
Bn-ArC~127.0-129.0~7.25-7.40mBn-CH₂, Bn-C(ipso)
C~138.0 (ipso)---
Spiro Core
C2, C7C~58.0~3.40s (br)C4, Bn-CH₂
C3, C5C~62.0~3.90s (br)C4
C4C~35.0---

Note: Due to the asymmetry, the signals for C2/C7 and C3/C5 will be distinct pairs of signals. The ¹H signals for the azetidine rings are simplified here as broad singlets; in reality, they would be complex multiplets due to geminal and vicinal coupling.

Caption: Key HMBC correlations for structural confirmation.

Chapter 4: Field-Proven Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized protocols is paramount. The following are recommended starting points for a 400 MHz spectrometer.[14]

1. Sample Preparation

  • Rationale: Proper solvent selection is critical. Deuterated chloroform (CDCl₃) is a good first choice for its excellent solubilizing power for many organic molecules and relatively clean spectral window. The concentration should be sufficient for good signal-to-noise in ¹³C experiments without causing viscosity-related line broadening.

  • Protocol:

    • Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

    • Add ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.

2. ¹H NMR Acquisition

  • Rationale: A standard proton experiment to quickly assess the sample and identify all proton signals.

  • Protocol:

    • Tune and match the probe for ¹H.

    • Acquire a spectrum with 16-32 scans.

    • Use a spectral width of ~16 ppm (e.g., -2 to 14 ppm).

    • Set relaxation delay (d1) to 1-2 seconds.

3. ¹³C{¹H} NMR Acquisition

  • Rationale: To obtain a count of all carbon atoms. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Protocol:

    • Tune and match the probe for ¹³C.

    • Acquire a spectrum with a minimum of 1024 scans.

    • Use a spectral width of ~240 ppm (e.g., -10 to 230 ppm).

    • Set relaxation delay (d1) to 2 seconds.

4. 2D gHSQC Acquisition

  • Rationale: To correlate protons to their directly attached carbons. The default parameters are often robust.

  • Protocol:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to ~160 ppm, centered on the aliphatic and aromatic regions.

    • Acquire 2-4 scans per increment, with 256 increments in the F1 dimension.

5. 2D gHMBC Acquisition

  • Rationale: To observe long-range correlations. The key parameter is the long-range coupling delay, which is optimized for an average C-H coupling constant. A value of 8 Hz is a good compromise.[9]

  • Protocol:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set spectral widths identical to the HSQC experiment.

    • Optimize for a long-range coupling constant of 8 Hz.

    • Acquire 4-8 scans per increment, with 256-400 increments in the F1 dimension.

Chapter 5: Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-pulse NMR strategy. The asymmetry of the molecule, which at first glance suggests a complex and convoluted analysis, can be systematically deconstructed. By leveraging a logical workflow of 1D and 2D experiments—from ¹H and ¹³C surveys to COSY, HSQC, and HMBC correlations—each proton and carbon signal can be assigned with a high degree of confidence. The key challenges, namely the diastereotopicity of the core methylene protons and the assignment of the quaternary spirocenter, are readily solved by the application of HSQC and HMBC experiments, respectively. This guide provides the strategic framework and practical protocols necessary for researchers to confidently characterize this and other similarly complex spirocyclic systems.

References

  • Diastereotopism - NMR Spectroscopy. (2021). YouTube. Retrieved from [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Request PDF. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • How to differentiate diastereotopic protons by NMR in flexible groups?. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (Year not available).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Request PDF. (Year not available). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. ACS Publications. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Request PDF. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Retrieved from [Link]

  • Long-Range Coupling in Cyclic Silanes. (2020). RSC Publishing.
  • Long-Range Proton-Carbon- 13 NMR Spin Coupling Constants.
  • Request PDF. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]

  • | (A) The experimental and theoretical long-range couplings of the... | Download Scientific Diagram.
  • Ultra high-resolution HSQC: Application to the efficient and accurate measurement of heteronuclear coupling constants.
  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.
  • Two-dimensional Experiments: Inverse Heteronuclear Correl
  • Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Basic 1H- and 13C-NMR Spectroscopy.

Sources

Stability of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, structural dynamics, and handling protocols for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane under acidic conditions. It is designed for medicinal chemists and process scientists requiring actionable data on this specific angular spirocyclic scaffold.

Executive Summary

This compound exhibits conditional kinetic stability under acidic conditions.

  • Non-Nucleophilic Acids (TFA, H₂SO₄, AcOH): Stable. The scaffold resists hydrolytic ring opening at ambient temperatures, allowing for standard salt formation or the removal of acid-labile protecting groups (e.g., Boc) on peripheral substituents.

  • Nucleophilic Acids (HCl, HBr, HI): Meta-Stable to Unstable. While stable in dilute solutions at low temperatures (

    
    ), the strained azetidine rings are susceptible to nucleophilic attack by halides at elevated temperatures (
    
    
    
    ), leading to ring-opening degradation.

Operational Verdict: The compound can be safely subjected to acidic workups and TFA deprotections but must be shielded from hot, concentrated hydrohalic acids.

Structural Analysis & Strain Energy

To understand the reactivity, one must analyze the "Angular" 1,6-diazaspiro[3.3]heptane core, which differs significantly from the linear 2,6-isomer.

Geometric Strain

The spiro[3.3]heptane core possesses a ring strain energy (RSE) of approximately 60–63 kcal/mol . Unlike the 2,6-isomer where nitrogen lone pairs are distally separated, the 1,6-isomer places the N1 nitrogen directly adjacent to the spiro-quaternary carbon.

  • N1 (Benzyl): Basic (

    
     amine). The protonation site.[1]
    
  • N6 (Tosyl): Non-basic (sulfonamide). Electron-withdrawing, reducing the electron density of the distal ring.

The "Gem-Disubstituent" Stabilization

Despite the high strain, the spiro-fusion imparts a kinetic barrier to ring opening known as the Thorpe-Ingold effect (or gem-disubstituent effect). The rigidity of the spiro center disfavors the conformational reorganization required for the transition state of hydrolytic cleavage, provided no strong nucleophile is present to attack the


-carbon.

Acid Compatibility Matrix

The following data summarizes the stability of the scaffold across common laboratory acidic environments.

Acid TypeReagentConditionsStability VerdictPrimary Risk
Organic (Weak) Acetic Acid25°C, neatHigh None. Forms reversible acetate salt.
Organic (Strong) TFA (Trifluoroacetic acid)0°C to 25°CHigh Stable. Suitable for Boc-deprotection of side chains.
Inorganic (Non-Nuc) H₂SO₄ (1M - 6M)0°C to 40°CModerate-High Stable. Protonation of N1 occurs; sulfate is non-nucleophilic.
Inorganic (Nuc) HCl (1M)0°CModerate Kinetic stability allows rapid workup.
Inorganic (Nuc) HCl (Conc.) / HBr>40°CLow Critical Failure. Nucleophilic attack by Cl⁻/Br⁻ opens the ring.
Lewis Acid BBr₃ / AlCl₃-78°C to 0°CLow Lewis acid coordination to N-Ts or N-Bn triggers rearrangement.

Mechanistic Pathways

The diagram below illustrates the divergent pathways of the molecule in acidic media. The critical decision point is the presence of a nucleophile (


).

AcidStability cluster_conditions Condition Logic Start This compound (Neutral) Protonation N1-Protonated Cation (Reversible Salt) Start->Protonation + H+ (Fast) Protonation->Start - H+ (Base wash) NuAttack Nucleophilic Attack (Transition State) Protonation->NuAttack + Nu- (Cl-, Br-) + Heat Recovery Free Base Recovery Protonation->Recovery Stable in TFA/H2SO4 RingOpen Ring Opening Product (Degradation) NuAttack->RingOpen Irreversible Strain Release

Figure 1: Mechanistic pathway showing kinetic stability (Green path) vs. nucleophilic degradation (Red path).

Experimental Protocols

Protocol: NMR Stability Assay (Self-Validating)

Before committing valuable material to scale-up, perform this non-destructive NMR titration to validate stability in your specific acid matrix.

  • Preparation: Dissolve 5 mg of this compound in 0.6 mL of DMSO-d6 or CD3CN . Avoid CDCl3 initially to prevent HCl generation from photolysis.

  • Baseline Scan: Acquire a standard

    
    H NMR spectrum. Note the benzylic protons (singlet, 
    
    
    
    ppm) and the spiro-ring methylene protons (
    
    
    ppm).
  • Acid Addition: Add 2.0 equivalents of the acid of interest (e.g., TFA-d or dilute DCl).

  • Monitoring:

    • T=0 min: Acquire spectrum. Expect a downfield shift of the benzylic protons (

      
       ppm) due to N1 protonation.
      
    • T=1 hour: Re-acquire.

    • T=24 hours: Re-acquire.

  • Validation Criteria:

    • Pass: Peaks remain sharp; integration ratios between Tosyl-Ar protons and Benzyl-Ar protons remain constant (4:5).

    • Fail: Appearance of new triplets/multiplets in the aliphatic region (indicating ring opening to linear alkyl chains) or loss of the spiro-symmetry.

Protocol: Safe Salt Formation (Oxalate/TFA)

To isolate the compound as a stable solid without degradation:

  • Dissolution: Dissolve crude free base in Et2O or EtOAc (0.1 M concentration).

  • Acid Introduction:

    • For Oxalate: Add 1.0 eq of anhydrous oxalic acid dissolved in a minimum amount of MeOH.

    • For TFA Salt: Add 1.05 eq of Trifluoroacetic acid dropwise at 0°C.

  • Precipitation: The salt should precipitate immediately. If oiling occurs, sonicate and add hexanes.

  • Filtration: Filter the solid and wash with cold Et2O.

  • Drying: Vacuum dry at

    
    . Do not heat above 60°C  while acidic traces are present.
    

Troubleshooting & Degradation Signs

If the scaffold degrades, it typically follows a specific pattern identifiable by LCMS and NMR.

  • Symptom: Loss of material mass balance during acid workup.

  • Cause: Ring opening leads to highly polar amino-sulfonamide chains that may remain in the aqueous phase.

  • Diagnostic: Check the aqueous layer by LCMS. Look for M+18 (hydration) or M+36 (HCl addition) masses.

  • Corrective Action: Switch to a buffered workup (pH 5-6) rather than strong acid/base swings. Use cold H2SO4 instead of HCl if acidification is strictly necessary.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Hamza, D., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.[2][3] Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery.[1][3][4][5][6] Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Technical Guide: Thermal Stability & Handling of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane Format: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical spirocyclic building block used in modern medicinal chemistry as a rigid, saturated bioisostere for piperazine and piperidine rings. Its unique three-dimensional geometry allows for "scaffold hopping"—improving metabolic stability and solubility without altering the pharmacophore's vector significantly.

This guide details the thermal properties, stability profile, and handling protocols for this compound.[1] While the spiro[3.3]heptane core possesses significant ring strain (~63 kcal/mol), the 1,6-diazaspiro derivative exhibits remarkable kinetic stability, allowing it to withstand standard synthetic workups and physiological conditions.

Physicochemical Profile

Thermal Data & Physical State

The thermal behavior of this compound is dominated by the robustness of the sulfonamide and benzyl protective groups, which stabilize the strained core against oxidative and thermal degradation up to moderately high temperatures.

PropertyValue / RangeContext
Physical State White to off-white solidCrystalline powder form.
Melting Point 117 – 119 °C (Ketone derivative)169 – 170 °C (Tosyl amide precursor)The unfunctionalized core typically melts in the 130–160 °C range depending on purity and crystal polymorph.
Decomposition (

)
> 200 °C (Estimated)Sulfonamide bond homolysis typically occurs >200 °C. Ring opening requires catalytic activation.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; moderate in alcohols.
pKa (Conj. Acid) ~6.5 - 7.5 (N1-Benzyl)The N6-Tosyl nitrogen is non-basic.

Critical Insight: The melting point serves as a primary purity indicator. A depressed melting point (<110 °C) often indicates hydrolysis of the tosyl group or partial ring-opening degradation.

Structural Stability Analysis

The 1,6-diazaspiro[3.3]heptane scaffold consists of two azetidine rings sharing a quaternary carbon (C4).

  • Ring Strain: High (~26 kcal/mol per ring).

  • Kinetic Stability: Despite the thermodynamic strain, the activation energy required for concerted ring opening is high. The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) analog at the spiro center stabilizes the closed form.

  • Vulnerability: The core is susceptible to acid-catalyzed nucleophilic ring opening (e.g., with HBr or strong Lewis acids), which relieves strain by cleaving the C-N bond.

Synthesis & Thermal History

Understanding the synthesis pathway is essential for assessing the compound's thermal history and potential impurities. The standard route, pioneered by the Carreira Group , utilizes a thermal [2+2] cycloaddition.

Synthesis Pathway (Carreira Method)

The synthesis involves the reaction of an endocyclic enamine or alkene with Graf’s Isocyanate (chlorosulfonyl isocyanate).

  • Cycloaddition: Occurs at low temperature (-78 °C to 0 °C) to control the high reactivity of the isocyanate.

  • Reduction: The resulting

    
    -lactam is reduced (e.g., with AlH
    
    
    
    or LiAlH
    
    
    ) to the saturated amine. This step often requires reflux, demonstrating the core's stability at 60–80 °C .
Visualization of Synthesis & Stability

G Start Start: Benzyl-Enamine Inter Intermediate: Spiro-β-Lactam Start->Inter [2+2] Cycloaddition (-78°C to 0°C) Graf + Graf's Isocyanate (ClO2S-NCO) Graf->Inter Target Target: This compound Inter->Target Reduction (Reflux ~65°C) Red Reduction (LiAlH4 / AlH3) Decomp Ring Opening (Decomposition) Target->Decomp Strong Acid (HBr) or T > 200°C

Figure 1: Synthesis pathway highlighting the thermal resilience of the spiro core during the reduction step (reflux).

Experimental Handling Protocols

Storage & Shelf Life
  • Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature for days, long-term storage requires refrigeration to prevent slow hydrolytic ring opening.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The benzyl-amine nitrogen is susceptible to oxidation over months.

  • Container: Amber glass vials to protect the benzyl group from potential photolytic degradation.

Self-Validating Purity Check (Protocol)

Before using this building block in high-value synthesis, validate its integrity using this rapid protocol:

  • Visual Inspection: The solid should be white.[2] Yellowing indicates oxidation (N-oxide formation) or trace acid degradation.

  • Solubility Test: Dissolve 1 mg in 1 mL CDCl

    
    .
    
    • Pass: Clear, colorless solution.

    • Fail: Turbidity or precipitate (indicates polymerization or salt formation).

  • 1H NMR Diagnostic:

    • Check the spiro-methylene protons (C2/C3/C5/C7). In the intact spiro[3.3]heptane, these appear as distinct multiplets (often diastereotopic) between 3.5 – 4.5 ppm .

    • Decomposition Flag: Sharp singlets or shifts > 5.0 ppm suggest ring opening or alkene formation.

Thermal Stress Test (DSC Proxy)

If specific thermal stability data is required for a new formulation:

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Ramp: 10 °C/min from 40 °C to 250 °C.

  • Expectation:

    • Endotherm (Melting): Sharp peak ~130–160 °C (depending on specific derivative/polymorph).

    • Exotherm (Decomposition): Broad peak > 220 °C.

    • Warning: An exotherm before the melting point indicates a metastable crystal form or residual reactive precursors (e.g., azabicyclo[1.1.0]butane residues).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis, Prediction of Physicochemical Properties, and Structural Analysis. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one. National Center for Biotechnology Information.

  • Gianatassio, R., & Kadish, D. (2019).[3] Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters.

Sources

Methodological & Application

Synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane: A Detailed Protocol for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diazaspiro[3.3]heptanes in Medicinal Chemistry

The 1,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional architecture offers a unique vectoral projection of substituents, distinguishing it from more conventional saturated heterocycles like piperazine. This distinct conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the spirocyclic nature of this framework often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, making it an attractive bioisostere for piperazines and other cyclic diamines in medicinal chemistry programs.[1][2][3] The targeted synthesis of asymmetrically substituted 1,6-diazaspiro[3.3]heptanes, such as the title compound 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane, provides valuable building blocks for the construction of diverse chemical libraries and the exploration of new chemical space.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate for further functionalization in drug development. The described methodology is designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices to ensure reproducibility and success.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target compound, this compound, suggests a synthetic strategy involving the sequential functionalization of a suitable 1,6-diazaspiro[3.3]heptane precursor. The synthesis commences with the preparation of a mono-protected 1,6-diazaspiro[3.3]heptane, followed by the introduction of the benzyl and tosyl groups. The order of these additions is crucial to prevent undesired side reactions and to facilitate purification. Our proposed strategy begins with the synthesis of a mono-Boc-protected 1,6-diazaspiro[3.3]heptane, which allows for the selective benzylation of the unprotected secondary amine. Subsequent deprotection of the Boc group, followed by tosylation of the newly freed amine, yields the final product.

Visualizing the Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Benzylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Tosylation Mono-Boc-1,6-diazaspiro[3.3]heptane Mono-Boc-1,6-diazaspiro[3.3]heptane 1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane 1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane Mono-Boc-1,6-diazaspiro[3.3]heptane->1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane Benzyl bromide, K2CO3, Acetonitrile 1-Benzyl-1,6-diazaspiro[3.3]heptane 1-Benzyl-1,6-diazaspiro[3.3]heptane 1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane->1-Benzyl-1,6-diazaspiro[3.3]heptane TFA, DCM This compound This compound 1-Benzyl-1,6-diazaspiro[3.3]heptane->this compound Tosyl chloride, Triethylamine, DCM

Figure 1: Synthetic scheme for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.

Step 1: Synthesis of 1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane

Rationale: This step introduces the benzyl protecting group onto the mono-Boc-protected diazaspiro[3.3]heptane. The use of a mild base like potassium carbonate is sufficient to facilitate the nucleophilic substitution of benzyl bromide by the secondary amine. Acetonitrile is an appropriate polar aprotic solvent for this reaction.

Reagent/SolventMolecular WeightQuantityMoles
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate198.27 g/mol 1.0 g5.04 mmol
Benzyl bromide171.04 g/mol 0.66 mL5.54 mmol
Potassium carbonate138.21 g/mol 1.39 g10.08 mmol
Acetonitrile-20 mL-

Procedure:

  • To a stirred solution of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 g, 5.04 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.39 g, 10.08 mmol).

  • Benzyl bromide (0.66 mL, 5.54 mmol) is then added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-benzyl-6-Boc-1,6-diazaspiro[3.3]heptane as a colorless oil.

Step 2: Synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane

Rationale: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this deprotection, typically proceeding to completion at room temperature.[3] It is important to note that harsher acidic conditions, such as using HCl, have been reported to cause ring-opening of the diazaspiro[3.3]heptane core.[3]

Reagent/SolventMolecular WeightQuantityMoles
1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane288.39 g/mol 1.0 g3.47 mmol
Dichloromethane (DCM)-10 mL-
Trifluoroacetic acid (TFA)114.02 g/mol 2.5 mL33.8 mmol

Procedure:

  • 1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane (1.0 g, 3.47 mmol) is dissolved in dichloromethane (10 mL) and the solution is cooled to 0 °C in an ice bath.

  • Trifluoroacetic acid (2.5 mL, 33.8 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in dichloromethane (30 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid.

  • The organic layer is then washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-benzyl-1,6-diazaspiro[3.3]heptane, which is often used in the next step without further purification.

Step 3: Synthesis of this compound

Rationale: The final step involves the tosylation of the secondary amine. p-Toluenesulfonyl chloride (tosyl chloride) is the standard reagent for this transformation. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[4][5] Dichloromethane is a suitable solvent for this reaction.

Reagent/SolventMolecular WeightQuantityMoles
1-Benzyl-1,6-diazaspiro[3.3]heptane188.27 g/mol 0.65 g3.45 mmol
p-Toluenesulfonyl chloride190.65 g/mol 0.72 g3.79 mmol
Triethylamine101.19 g/mol 0.72 mL5.18 mmol
Dichloromethane (DCM)-20 mL-

Procedure:

  • To a stirred solution of 1-benzyl-1,6-diazaspiro[3.3]heptane (0.65 g, 3.45 mmol) and triethylamine (0.72 mL, 5.18 mmol) in dichloromethane (20 mL) at 0 °C is added p-toluenesulfonyl chloride (0.72 g, 3.79 mmol) portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is quenched by the addition of water (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data should be consistent with the structure of this compound.

Safety and Handling Precautions

  • Benzyl bromide: is a lachrymator and should be handled in a well-ventilated fume hood.

  • Trifluoroacetic acid: is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • p-Toluenesulfonyl chloride: is a corrosive solid and should be handled with care.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note details a reliable and systematic protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers in drug discovery and organic synthesis can confidently prepare this valuable building block for the development of novel therapeutics. The strategic use of protecting groups and well-established reaction conditions ensures a high-yielding and reproducible synthesis.

References

  • Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. 2021-09-20. Available from: [Link].

  • Cardillo, G., et al.
  • Stocks, M. J., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • ResearchGate. Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. 2025-08-07. Available from: [Link].

  • ResearchGate. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. 2025-08-06.
  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. 2011-11-23.
  • Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. 2025-02-02.
  • ResearchGate.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • American Chemical Society. 2,6-Diazaspiro[3.
  • Cardillo, G., et al.
  • MDPI. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][4][6]diazepines.

  • ResearchGate. Synthesis of 1',2,3,3',4,4',6-hepta-O-benzyl-6'-O-vinylbenzyl sucrose (6).
  • ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. 2022-07-27.

Sources

Application Note: Recrystallization Protocol for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The 1,6-diazaspiro[3.3]heptane core is a strained, rigid scaffold increasingly utilized in drug discovery to improve metabolic stability and alter vector orientation compared to traditional 6-membered rings. The specific intermediate, 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane , represents a critical "protected" stage where the molecule carries two distinct protecting groups: a benzyl group (amine protection, removable via hydrogenolysis or chloroethyl chloroformate) and a tosyl group (sulfonamide, removable via reductive cleavage).

Why Recrystallization is Challenging

While the p-toluenesulfonyl (tosyl) group typically imparts excellent crystallinity due to π-stacking interactions, the spiro[3.3]heptane core introduces significant ring strain and a compact globular shape. This can lead to:

  • Low Melting Point Depression: Impurities (mono-cyclized byproducts, residual benzylating agents) drastically lower the melting point, often resulting in the crude product isolating as a viscous oil or foam rather than a solid.

  • Oiling Out: The compound may separate as a second liquid phase during cooling rather than nucleating crystals.

  • Solubility Profile: The molecule is amphiphilic—lipophilic due to the benzyl/tosyl wings, yet polar due to the sulfonamide and tertiary amine core.

This protocol details a self-validating approach to purify this intermediate, moving beyond standard chromatography to scalable crystallization.

Solvent System Selection Strategy

Based on the structural motifs (Sulfonamide + Tertiary Benzyl Amine), the following solvent classes are prioritized. This hierarchy is derived from general solubility principles for sulfonamide-protected spirocycles.

Solvent SystemRoleMechanism of ActionRecommendation Level
Ethyl Acetate / n-Heptane Binary SystemGood solvent / Anti-solvent. EtOAc dissolves the polar sulfonamide; Heptane induces precipitation driven by the lipophilic benzyl group.Primary (High Success)
Ethanol (Absolute) Single SolventTemperature-dependent solubility. High solubility at reflux; moderate insolubility at

. Promotes slow crystal growth.
Secondary
Dichloromethane / Hexane Binary SystemEvaporative crystallization. Useful if the compound is highly soluble. DCM is displaced by Hexane during concentration.Tertiary (For oils)
Isopropanol (IPA) Single SolventIntermediate polarity. Good for removing oligomeric impurities which often remain soluble in cold IPA.Optimization Only

Protocol 1: Rapid Solvent Screening (Micro-scale)

Objective: To empirically determine the optimal solvent system for the specific crude batch before committing the bulk material.

Materials:

  • 100 mg Crude this compound

  • 4 mL Vials (x4)

  • Heating block set to

    
    
    

Procedure:

  • Distribution: Place 25 mg of crude solid/oil into each of the 4 vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL Ethanol.

    • Vial B: Add 0.5 mL Ethyl Acetate.

    • Vial C: Add 0.5 mL Isopropanol.

    • Vial D: Add 0.2 mL Dichloromethane (DCM).

  • Dissolution: Heat Vials A, B, C to

    
    . (Keep Vial D at RT).
    
    • If solid remains: Add solvent in 0.1 mL increments until dissolved.

    • If dissolved immediately: The volume is likely too high; note for scale-up to use less.

  • Anti-Solvent Addition (Vials B & D):

    • To Vial B (hot EtOAc), add n-Heptane dropwise until a persistent cloudiness appears. Re-heat to clear.

    • To Vial D (DCM), add Hexane dropwise until cloudy.

  • Cooling: Allow all vials to cool to Room Temperature (RT) slowly (30 mins), then move to

    
     fridge for 2 hours.
    
  • Observation:

    • Success: Distinct geometric crystals (needles/prisms).

    • Failure: Amorphous powder (fast precipitation) or Oil droplets (oiling out).

Protocol 2: Bulk Recrystallization (Standard Procedure)

Objective: Purification of multi-gram scale material using the Ethyl Acetate / n-Heptane system (assumed optimal from screening).

Prerequisites:

  • Crude purity >85% (by HPLC/NMR).[1] If <85%, perform a silica plug filtration first to remove tarry oligomers.

Step-by-Step Methodology:

  • Dissolution:

    • Place crude material in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of crude).

    • Heat to mild reflux (

      
      ).
      
    • Note: If the solution is dark/colored, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation Point:

    • Maintain reflux.[2] Add n-Heptane slowly through the condenser.

    • Stop addition immediately when the solution turns slightly turbid (cloud point).

    • Add a minimal amount of EtOAc (0.5 - 1 mL) to just clarify the solution again.

  • Controlled Cooling (Critical):

    • Turn off the heat source but leave the flask in the oil bath/block to cool slowly to RT. Rapid cooling induces oiling out.

    • Seeding: If available, add a seed crystal of pure product at approx.

      
      .
      
    • Once at RT, inspect for crystallization.[3]

  • Maturation:

    • Transfer the flask to a

      
       environment (fridge or ice bath) for 2–4 hours to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Wash the filter cake with a cold (

      
      ) mixture of 1:3 EtOAc:Heptane. Do not use pure EtOAc as it will redissolve the product.
      
  • Drying:

    • Dry under high vacuum (<5 mbar) at

      
       for 12 hours.
      
    • Validation: Check NMR for residual solvent peaks (Heptane/EtOAc).

Troubleshooting & Contingencies

Scenario A: "Oiling Out" (Liquid-Liquid Phase Separation)

Cause: The solution cooled too fast, or the melting point is below the boiling point of the solvent mixture due to impurities.

  • Fix 1 (Re-heat): Re-heat the mixture until it is a single phase. Add more "good solvent" (EtOAc) (approx 10-20% volume). Cool very slowly with vigorous stirring.

  • Fix 2 (Trituration): Decant the supernatant solvent. Add cold Diethyl Ether or MTBE to the oil and scratch the side of the flask with a glass rod to induce nucleation.

Scenario B: No Precipitation

Cause: Too much solvent (dilute).

  • Fix: Rotovap the solution to 50% volume and repeat the cooling/seeding process.

Scenario C: Product is an intractable oil
  • Contingency (Salt Formation): If the neutral tosyl-amine refuses to crystallize, convert it to the Oxalate or Hydrochloride salt.

    • Protocol: Dissolve oil in EtOAc. Add 1.05 eq of Oxalic acid (dissolved in minimal warm EtOH). The oxalate salt of the spiro-diamine often crystallizes instantly.

Analytical Validation

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% area
Identity 1H-NMR (CDCl3)Integration of Tosyl (Ar-H, Me) vs Benzyl (Ar-H, CH2) must be 1:1. Absence of impurity peaks.
Structure 13C-NMRConfirm spiro-carbon shift (typically 30-40 ppm distinct quaternary C).
Solvent GC-Headspace or NMR< 5000 ppm combined solvents.

Process Logic Visualization

RecrystallizationWorkflow Start Crude 1-Benzyl-6-tosyl- 1,6-diazaspiro[3.3]heptane CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Screen Micro-Scale Solvent Screen (EtOAc, EtOH, DCM/Hex) Solid->Screen Triturate Trituration with MTBE or Et2O Oil->Triturate Decision Crystals Formed? Screen->Decision Bulk Bulk Recrystallization (EtOAc / Heptane) Decision->Bulk Yes SaltForm Contingency: Form Oxalate Salt Decision->SaltForm No (Oiling Out) Isolate Filtration & Drying (Vac Oven 40°C) Bulk->Isolate Triturate->Screen Solidifies Triturate->SaltForm Remains Oil SaltForm->Isolate QC QC: NMR/HPLC (>98% Purity) Isolate->QC

Figure 1: Decision tree for the purification of this compound, incorporating contingencies for oiling out.

References

  • Spirocyclic Scaffold Synthesis

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. (Discusses the handling of spiro[3.
    • Wuitschik, G., et al. "Spiro[3.3]heptanes as rigid, hyper-sp3-rich scaffolds for medicinal chemistry."[4] Nature Chemistry, 2010.

  • Sulfonamide Recrystallization

    • BenchChem Technical Guide.[3] "Purification of Benzyl Tosylate and Related Sulfonamides." (General reference for tosyl-group crystallinity).

  • 1,6-Diazaspiro[3.
  • General Lab Techniques: Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 2013. (Standard reference for solvent selection logic).

Sources

Application Notes and Protocols: A Guide to the Sequential Deprotection of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,6-Diazaspiro[3.3]heptane Scaffold

The 1,6-diazaspiro[3.3]heptane motif is a rigid, three-dimensional scaffold that has garnered significant interest in modern medicinal chemistry. Its unique conformational constraints and defined vectoral orientation of substituents make it an attractive bioisostere for more common saturated heterocycles like piperazine.[1][2] The incorporation of this spirocyclic system can lead to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility and metabolic stability.[3] The synthesis of functionalized 1,6-diazaspiro[3.3]heptanes often employs protecting groups to control reactivity at the two nitrogen atoms. The orthogonal protecting group strategy, utilizing a benzyl (Bn) group and a tosyl (Ts) group, allows for the selective functionalization of each nitrogen, making the sequential deprotection a critical step in the elaboration of these scaffolds into final target molecules.[2]

This guide provides a detailed technical overview and field-proven protocols for the sequential deprotection of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane, a key intermediate in the synthesis of novel therapeutics. We will delve into the mechanistic rationale behind the selected methodologies, offering insights to empower researchers in their synthetic endeavors.

Strategic Approach to Sequential Deprotection

The successful deprotection of this compound hinges on the selection of orthogonal conditions that selectively cleave one protecting group while leaving the other intact. The general stability of the N-tosyl group to a wide range of conditions, including catalytic hydrogenation, makes the initial removal of the N-benzyl group the logical first step.[1] Subsequently, the more robust N-tosyl group can be removed under reductive or strongly basic conditions.

Part 1: Selective N-Debenzylation via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the premier method for N-debenzylation due to its mild conditions and clean byproducts (typically toluene).[4] The reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a palladium catalyst.

Mechanism of Catalytic Hydrogenolysis

The accepted mechanism involves the adsorption of both the N-benzylamine and molecular hydrogen onto the surface of the palladium catalyst. The hydrogen is activated to form palladium hydride species, which then effect the cleavage of the benzylic C-N bond.

sub This compound intermediate Adsorbed Complex (Substrate + H₂ on Pd surface) sub->intermediate Adsorption h2 H₂ h2->intermediate pdc Pd/C Catalyst product 6-Tosyl-1,6-diazaspiro[3.3]heptane intermediate->product Hydrogenolysis toluene Toluene intermediate->toluene

Caption: Catalytic Hydrogenolysis Workflow for N-Debenzylation.

Experimental Protocol: N-Debenzylation

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas (or place on a Parr hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Tosyl-1,6-diazaspiro[3.3]heptane.

Trustworthiness and Self-Validation: The complete consumption of the starting material and the appearance of a single major product spot on TLC (with a different Rf value) are primary indicators of a successful reaction. Confirmation of the product's identity and purity should be achieved through NMR spectroscopy and mass spectrometry.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/CStandard and effective catalyst for hydrogenolysis.
Solvent Methanol or EthanolGood solubility for the substrate and safe for hydrogenation.
Temperature Room TemperatureMild conditions that preserve the strained spirocyclic core.
Pressure 1 atm (balloon) to 50 psiSufficient for the reaction to proceed efficiently.
Reaction Time 4-24 hoursVaries depending on substrate and reaction scale.

Part 2: N-Detosylation via Reductive Cleavage

The N-tosyl group is known for its stability, and its removal often requires more forcing conditions than N-debenzylation.[5] Reductive cleavage using dissolving metals or single-electron transfer (SET) reagents is a common and effective strategy.[6]

Mechanism of Reductive Detosylation with Sodium Naphthalenide

Sodium naphthalenide is a powerful single-electron transfer reagent. The naphthalene radical anion transfers an electron to the tosyl group, leading to the cleavage of the S-N bond. A second electron transfer and subsequent protonation during workup yields the deprotected amine.

sub 6-Tosyl-1,6-diazaspiro[3.3]heptane intermediate1 Radical Anion sub->intermediate1 SET nanaph Sodium Naphthalenide intermediate2 Amide Anion + Tosyl Radical intermediate1->intermediate2 S-N Cleavage product 1,6-Diazaspiro[3.3]heptane intermediate2->product Further Reduction & Protonation product->product workup Aqueous Workup

Caption: Reductive Detosylation using Sodium Naphthalenide.

Experimental Protocol: N-Detosylation

Materials:

  • 6-Tosyl-1,6-diazaspiro[3.3]heptane (1.0 equiv)

  • Sodium (Na) metal

  • Naphthalene

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of sodium naphthalenide by adding small pieces of sodium metal to a solution of naphthalene in anhydrous THF at room temperature. The solution will turn dark green.

  • In a separate flame-dried flask under an inert atmosphere, dissolve 6-Tosyl-1,6-diazaspiro[3.3]heptane in anhydrous THF.

  • Cool the substrate solution to -78 °C (dry ice/acetone bath).

  • Slowly add the sodium naphthalenide solution to the substrate solution via cannula or syringe until the green color persists.

  • Stir the reaction mixture at -78 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1,6-Diazaspiro[3.3]heptane.

Trustworthiness and Self-Validation: The disappearance of the starting material and the emergence of a more polar spot on the TLC plate are indicative of a successful reaction. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity. Due to the basic nature of the final product, it may streak on silica gel; in such cases, a baseline TLC analysis with a suitable solvent system (e.g., dichloromethane/methanol/ammonia) is recommended.

ParameterRecommended ConditionRationale
Reagent Sodium NaphthalenideA powerful SET reagent effective for N-detosylation.
Solvent Anhydrous THFAprotic solvent required for the stability of the reagent.
Temperature -78 °CLow temperature to control the reactivity and minimize side reactions.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to neutralize the reaction mixture.
Reaction Time 1-3 hoursTypically a rapid reaction.

Conclusion

The sequential deprotection of this compound provides a versatile route to the parent 1,6-diazaspiro[3.3]heptane, a valuable scaffold for drug discovery. The protocols outlined in this application note, based on well-established chemical transformations, offer a reliable and reproducible pathway for researchers. Careful monitoring of each step and thorough characterization of the intermediates and final product are paramount to ensuring the success of this synthetic sequence.

References

  • Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MySkinRecipes. (n.d.). 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol. Retrieved from [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4831. [Link]

  • Kaur, N. (2023). Synthesis of oxetanes from epoxides. Comprehensive Organic Synthesis II, 1-32.
  • ResearchGate. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John wiley & sons.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2018). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6492-6495. [Link]

Sources

Advanced Protocol: Strategic N-Arylation of 1,6-Diazaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Product: Leveraging 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane [1]

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the "escape from flatland" initiative has elevated spirocyclic scaffolds as critical bioisosteres for piperazine and morpholine rings. The 1,6-diazaspiro[3.3]heptane core offers a high fraction of saturated carbon (


), distinct vector orientation, and improved metabolic stability.

However, the commercial precursor This compound presents a unique challenge: it is a "locked" intermediate.[1] Both nitrogen atoms are protected—one by a benzyl group (Bn) and the other by a tosyl group (Ts). Therefore, "N-arylation" of this specific molecule is a misnomer; rather, the molecule serves as a divergent hub . The protocol requires a strategic deprotection sequence to expose a reactive amine prior to C-N bond formation.[1]

This guide details the industry-standard workflow: Regioselective Debenzylation followed by Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) or S


Ar .[1]

Experimental Workflow Logic

The transformation of the 1-benzyl-6-tosyl precursor into an N-arylated bioactive core follows a strict logical order to maintain ring integrity and maximize yield.

Workflow Start 1-Benzyl-6-tosyl- 1,6-diazaspiro[3.3]heptane (Starting Material) Step1 Step 1: Regioselective Debenzylation Start->Step1 Pd(OH)2/C, H2 MeOH/EtOAc Inter Intermediate: 6-Tosyl-1,6-diazaspiro [3.3]heptane (Free Amine) Step1->Inter Yield >90% Step2 Step 2: N-Arylation (Buchwald or SnAr) Inter->Step2 Ar-X, Cat., Base Product Final Product: 1-Aryl-6-tosyl- 1,6-diazaspiro[3.3]heptane Step2->Product C-N Bond Formation

Figure 1: Strategic workflow for the conversion of the double-protected precursor into an N-arylated scaffold.

Phase 1: Regioselective Debenzylation

Objective: Selectively remove the benzyl group to generate the secondary amine while leaving the tosyl group and the strained spirocyclic ring intact.

Mechanism & Causality

The benzyl group is chosen as the first leaving group because the N-Bn bond is susceptible to hydrogenolysis, whereas the N-Ts sulfonamide bond is robust under these conditions.[1] The tosyl group acts as an electronic "mask," reducing the basicity of the distal nitrogen and preventing polymerization or ring-opening during workup.

Protocol A: Pearlman’s Catalyst Hydrogenolysis
  • Reagents: 20% Pd(OH)

    
    /C (Pearlman's Catalyst), Methanol (MeOH), Hydrogen gas (H
    
    
    
    ).
  • Substrate: this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the starting material in MeOH (0.1 M concentration). Note: If solubility is poor, use a 1:1 mixture of MeOH/EtOAc.

  • Catalyst Addition: Carefully add 10 wt% of Pd(OH)

    
    /C under an inert atmosphere (N
    
    
    
    or Ar). Safety: Dry Pd catalysts are pyrophoric; keep wet with solvent.[1]
  • Hydrogenation: Purge the vessel with H

    
     gas (balloon pressure is usually sufficient; 1 atm). Stir vigorously at Room Temperature (25°C) for 4–12 hours.
    
  • Monitoring: Monitor by LCMS. The starting material (M+H ~357) should disappear, replaced by the free amine (M+H ~267).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting free amine (6-tosyl-1,6-diazaspiro[3.3]heptane) is typically a white solid or viscous oil used directly in Phase 2 without column chromatography.[1]

Phase 2: N-Arylation Strategies

Objective: Couple the newly exposed secondary amine with an aryl halide.[1]

Strategy Selection Matrix
ConditionTarget Electrophile (Ar-X)Preferred MethodKey Catalyst/Reagent
Electron-Deficient Pyridines, Pyrimidines (w/ EWG)S

Ar
DIPEA / K

CO

Electron-Neutral/Rich Phenyl, Anisole, TolueneBuchwald-Hartwig RuPhos-Pd-G3 / NaO^tBu
Sterically Hindered Ortho-substituted ArenesBuchwald-Hartwig BrettPhos-Pd-G3
Protocol B: Buchwald-Hartwig Cross-Coupling (Standard)

This is the gold standard for coupling the 1,6-diazaspiro[3.3]heptane core, as the steric bulk of the spirocycle requires specialized ligands.

Reagents:

  • Catalyst: RuPhos-Pd-G3 (or Pd

    
    (dba)
    
    
    
    + RuPhos).[1] Reasoning: RuPhos is exceptional for secondary amines and prevents
    
    
    -hydride elimination.[1]
  • Base: Sodium tert-butoxide (NaO^tBu) or Cs

    
    CO
    
    
    
    .[1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Ar flow, charge a reaction vial with:

    • 6-tosyl-1,6-diazaspiro[3.3]heptane (1.0 eq, from Phase 1).[1]

    • Aryl Halide (Ar-Br or Ar-Cl) (1.2 eq).[1]

    • NaO^tBu (1.5 eq).[1]

    • RuPhos-Pd-G3 precatalyst (2–5 mol%).[1]

  • Solvation: Add anhydrous Toluene (0.2 M). Seal the vial with a crimp cap/septum.

  • Reaction: Heat the block to 80–100°C for 2–16 hours.

  • Quench: Cool to RT. Dilute with EtOAc and filter through a small silica plug to remove Pd residues.[1]

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Heptane).

Protocol C: Nucleophilic Aromatic Substitution (S Ar)

Use this only if the aryl halide has strong electron-withdrawing groups (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1]

Step-by-Step Methodology:

  • Mix: Combine amine (1.0 eq), Ar-X (1.1 eq), and DIPEA (2.5 eq) in DMSO or NMP.

  • Heat: Stir at 100–120°C. Note: Microwave irradiation (120°C, 30 min) is highly effective for this scaffold.

  • Workup: Aqueous extraction (EtOAc/Water). Caution: DMSO is hard to remove; extensive water washes required.

Critical Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check these parameters:

Ring Stability (The "Pucker" Effect)

The cyclobutane rings in the spiro[3.3]heptane system are puckered. While kinetically stable, they can open under strong acidic conditions or extreme heat (>140°C) .

  • Validation: Always take a

    
    H NMR of the intermediate. The spirocyclic methylene protons typically appear as multiplets around 
    
    
    
    3.8–4.2 ppm.[1] Disappearance of this pattern suggests ring opening.[1]
Catalyst Poisoning

The free amine formed in Phase 1 is a secondary amine but can coordinate to Pd.[1]

  • Solution: If conversion stops at 50%, add a second portion of catalyst (1–2 mol%) or switch to a stronger base (LHMDS) if the substrate allows.

Solubility of the Tosyl Group

The tosyl group adds lipophilicity. If the final product is insoluble in MeOH during LCMS analysis, switch to MeCN or THF.

References

  • Burkhard, J. A.; Guérot, C.; Knust, H.; Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

    • Context: The foundational paper describing the synthesis and stability of the 1,6-diazaspiro[3.3]heptane scaffold.
  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [1]

    • Context: Discusses the physicochemical properties (Fsp3, vectors) of spirocyclic bioisosteres.
  • Surry, D. S.; Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Context: Authoritative guide on selecting RuPhos/BrettPhos for secondary amine coupling.[1]

  • PubChem Compound Summary. (2024). This compound.[1][2] National Center for Biotechnology Information.[1] [1]

    • Context: Verification of the starting material structure and physical properties.[1][3][4]

Sources

Application Notes and Protocols: Suzuki Coupling with 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diazaspiro[3.3]heptanes and Their Functionalization

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among these, 1,6-diazaspiro[3.3]heptane has emerged as a valuable bioisostere for commonly used saturated heterocycles like piperazine. Its rigid, three-dimensional structure can lead to improved target engagement and selectivity, while also offering opportunities to escape flatland and enhance properties such as solubility and metabolic stability. The ability to functionalize this core structure is paramount to its utility in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its broad functional group tolerance and mild reaction conditions.[1][2] This powerful tool allows for the precise installation of aryl and heteroaryl moieties, which are prevalent in a vast number of pharmaceuticals. This document provides a detailed guide to the application of the Suzuki coupling for the derivatization of the 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane scaffold, a versatile building block for the synthesis of diverse compound libraries.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)Ln-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation R'-B(OR)2 Base RPdR_prime R-Pd(II)Ln-R' Transmetalation->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-limiting and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R group.

2. Transmetalation: In this step, the organic group from the organoboron species (R') is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

3. Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R and R') from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound with Aryl Bromides

This protocol provides a general procedure for the Suzuki coupling of a hypothetical brominated derivative of this compound with an arylboronic acid.

Materials and Reagents
  • This compound derivative (e.g., 2-bromo-1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine diazaspiroheptane derivative, boronic acid, base, and solvent in a flask. B Degas the mixture by bubbling with inert gas for 15-20 minutes. A->B C Add the palladium catalyst under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. G->H I Concentrate under reduced pressure. H->I J Purify the crude product by silica gel column chromatography. I->J

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup:

    • To a dry Schlenk flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Seal the flask and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction with this compound derivatives.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial. For electron-rich N-heterocycles, bulky and electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps.[4] Pd(PPh₃)₄ is often a good starting point, while more specialized catalysts may be required for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base activates the boronic acid for transmetalation.[3] The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for less reactive substrates. The solubility of the base in the reaction medium is also a key factor.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFA mixture of an organic solvent and water is commonly used. Water aids in the dissolution of the base and facilitates the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.
Boronic Acid/Ester Arylboronic acids, Arylboronate esters (e.g., pinacol esters)Boronic acids are widely available, but can be prone to decomposition. Boronate esters offer increased stability and are often used for more sensitive substrates.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient degassing, wrong choice of base or solvent.Ensure the palladium catalyst is active and properly handled under an inert atmosphere. Thoroughly degas the reaction mixture. Screen different bases and solvent systems. Consider using a more active catalyst/ligand combination.
Formation of homocoupled product Decomposition of the boronic acid.Use a milder base or lower the reaction temperature. Consider using a more stable boronate ester instead of the boronic acid.
Decomposition of starting material Reaction temperature is too high, or the base is too strong.Lower the reaction temperature. Use a milder base such as NaHCO₃ or K₂CO₃.
Protodeboronation Presence of acidic protons or excess water.Ensure all reagents and solvents are appropriately dried if a non-aqueous system is attempted. Minimize the amount of water in aqueous systems.
Difficult purification Co-elution of product with byproducts or residual catalyst.Optimize the chromatography conditions. Consider a different purification method such as recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the this compound scaffold. By carefully selecting the catalyst, base, and solvent system, a wide array of aryl and heteroaryl groups can be introduced, providing access to novel chemical matter for drug discovery and development. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544–4568. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition2006 , 45 (21), 3484–3488. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society2010 , 132 (40), 14073–14075. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English1982 , 21 (8), 582-583. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of Diazaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of diazaspiro[3.3]heptane scaffolds. It is designed for medicinal chemists and process scientists seeking to incorporate this rigid,


-rich piperazine bioisostere into drug candidates.

Introduction & Strategic Value

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for piperazine in modern drug discovery.[1][2][3][4] Unlike the flexible piperazine ring, the spiro[3.3]heptane core offers:

  • High Rigidity: Defines precise exit vectors (180° angle) for substituents, improving target selectivity.

  • Increased

    
     Character:  Enhances solubility and metabolic stability compared to flat aromatic linkers.
    
  • Novel IP Space: Offers a distinct structural topology.

However, the nucleophilicity of the secondary amine in this strained system is modulated by the ring strain (approx. 60 kcal/mol) and steric environment. Successful functionalization via Buchwald-Hartwig amination requires specific attention to ligand selection to prevent catalyst deactivation and minimize ring-opening side reactions.

Mechanistic Considerations & Catalyst Design

The Challenge of Strained Amines

While 2,6-diazaspiro[3.3]heptane is a secondary amine, it differs from morpholine or piperidine. The geometric constraints of the four-membered ring increase the s-character of the nitrogen lone pair, potentially reducing nucleophilicity. Furthermore, the high ring strain makes the scaffold susceptible to decomposition under harsh acidic conditions or extreme thermal stress.

Ligand Selection Strategy
  • Classic Approach (BINAP): Early protocols utilized bidentate ligands like rac-BINAP. While effective for simple aryl bromides, these often require high temperatures (110 °C), which can degrade sensitive functionalities.

  • Modern Approach (Dialkylbiaryl Phosphines): Bulky, electron-rich monodentate ligands (Buchwald-type) are superior.

    • RuPhos: The "Gold Standard" for secondary amines. It creates a highly active mono-ligated Pd(0) species that facilitates oxidative addition and rapid reductive elimination, crucial for sterically demanding spiro-amines.

    • BrettPhos: Recommended for coupling with aryl chlorides or when weaker bases (e.g., carbonates) are required due to substrate sensitivity.

Experimental Protocols

Decision Matrix: Selecting the Right Conditions

Before starting, classify your electrophile and substrate sensitivity to select the optimal protocol.

OptimizationMatrix Start Start: Electrophile Selection ArBr Aryl Bromide/Triflate Start->ArBr ArCl Aryl Chloride Start->ArCl BaseCheck Base Sensitive Groups? (Esters, Nitriles, acidic protons) ArBr->BaseCheck ProtocolA Protocol A: Standard Ligand: RuPhos Base: NaOtBu Temp: 65-80°C ArCl->ProtocolA Robust Substrate ProtocolB Protocol B: Mild/Chemo-selective Ligand: BrettPhos Base: Cs2CO3 Temp: 80-100°C ArCl->ProtocolB Sensitive Substrate BaseCheck->ProtocolA No (Stable) BaseCheck->ProtocolB Yes (Sensitive)

Figure 1: Decision tree for selecting reaction conditions based on electrophile and substrate stability.

Protocol A: High-Activity Coupling (RuPhos System)

Best for: Unhindered aryl bromides/chlorides, stable substrates. Mechanism: Exploits the high activity of the RuPhos-Pd cycle for rapid conversion at moderate temperatures.

Reagents:

  • Amine: N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv)

  • Electrophile: Aryl halide (1.0 - 1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1–3 mol%) (Alternatively: Pd(OAc)₂ + RuPhos 1:2 ratio)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the aryl halide, N-Boc-2,6-diazaspiro[3.3]heptane, NaOtBu, and RuPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous THF (sparged with nitrogen for 10 min). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 65–80 °C with vigorous stirring (1000 rpm).

    • Note: The spiro scaffold is rigid; efficient stirring is critical to overcome heterogeneity if the base is insoluble.

  • Monitoring: Monitor by LCMS at 2 hours. Conversion is usually complete within 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Base-Sensitive Coupling (BrettPhos System)

Best for: Substrates containing esters, ketones, nitro groups, or aryl chlorides that are prone to dehalogenation.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground and dried)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure Modifications:

  • Perform the reaction at 80–100 °C .

  • Reaction times may be longer (overnight, 12–16 h) due to the weaker heterogeneous base.

  • Ensure the Cs₂CO₃ is finely ground to maximize surface area.

Stability & Deprotection Guide

A critical failure mode with diazaspiro[3.3]heptanes is ring opening during the deprotection step. The four-membered ring is strained and acid-sensitive.

MethodReagentCompatibilityRecommendation
Acidic (Strong) 4M HCl in DioxanePOOR Avoid. High risk of ring opening/decomposition.
Acidic (Mild) TFA / DCM (1:4)GOOD Standard. Clean deprotection at 0 °C to RT.
Hydrogenolysis H₂ / Pd/CEXCELLENT Use for Cbz-protected scaffolds.

Deprotection Protocol (TFA Method):

  • Dissolve the coupled N-Boc product in DCM (0.1 M).

  • Cool to 0 °C.

  • Add TFA dropwise (final ratio 1:4 TFA:DCM).

  • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Quench Carefully: Concentrate to remove excess TFA. Neutralize with saturated NaHCO₃ or basic resin. Do not heat the acidic mixture.

Troubleshooting & Optimization

Common Issues and Solutions
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or oxidation.Switch to RuPhos Pd G3 precatalyst to ensure 1:1 L:Pd stoichiometry. Spurge solvents longer.
Protodehalogenation (Ar-H)

-Hydride elimination or solvent decomposition.
Switch solvent to Toluene or Dioxane . Avoid alcohols. Lower temperature.
Ring Opening Excessive heat or acidity.Limit reaction temp to 80 °C . Ensure workup is neutral/basic.
Blue/Black Mirror Pd precipitation (Catalyst death).Ligand concentration too low. Add additional free ligand (1 mol%).
Workflow Visualization

Workflow Setup 1. Setup (Glovebox/Schlenk) Reaction 2. Reaction (RuPhos/NaOtBu, 80°C) Setup->Reaction Check 3. LCMS Check (2-4 hours) Reaction->Check Check->Reaction Incomplete (+Time/Heat) Workup 4. Workup (Celite Filter) Check->Workup Complete Deprotect 5. Deprotection (TFA/DCM, 0°C) Workup->Deprotect

Figure 2: Optimized workflow for the synthesis and deprotection of N-aryl diazaspiro[3.3]heptanes.

References

  • Burkhard, J. A.; Carreira, E. M. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions."[5] Organic Letters, 2008 , 10(16), 3525–3526. Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50.[6] Link

  • Wuitschik, G. et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 2006 , 45(46), 7736–7739. Link

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019 , 25, 6053–6063. Link

Sources

Design of bioactive molecules using the diazaspiro[3.3]heptane core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-diazaspiro[3.3]heptane core represents a high-value "sp3-rich" bioisostere for traditional piperazine and piperidine rings. By replacing flat, sp2-dominant cycles with this rigid, three-dimensional scaffold, medicinal chemists can significantly alter the physicochemical profile of a lead compound—often improving solubility and metabolic stability while retaining critical vector alignments. This guide provides a strategic framework and validated protocols for synthesizing, functionalizing, and deploying this scaffold in drug discovery campaigns.

Strategic Rationale: The "Escape from Flatland"

The primary utility of the diazaspiro[3.3]heptane core lies in its ability to increase the fraction of saturated carbon atoms (


) in a molecule without significantly increasing molecular weight.

Mechanism of Action:

  • Vector Geometry: Unlike the chair conformation of piperazine (vectors ~180°), the diazaspiro[3.3]heptane core presents exit vectors at a slightly distorted angle (~130–140°), allowing it to probe distinct chemical space within a binding pocket.

  • Solubility Enhancement: The rigid, orthogonal arrangement of the two cyclobutane rings disrupts crystal lattice packing energy more effectively than planar rings, often resulting in higher aqueous solubility.

  • Metabolic Hardening: The strained cyclobutane rings are generally resistant to oxidative metabolism (P450s) compared to the

    
    -carbons of piperazine, which are prone to N-dealkylation or oxidation.
    
Table 1: Physicochemical Comparison
PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair / BoatRigid SpirocyclicReduces entropic penalty upon binding.
Exit Vector Angle ~180° (Linear)~140° (Kinked)Accesses novel IP space; alters H-bond networking.
Lipophilicity (cLogP) LowLowerImproves ligand efficiency (LE).
Basicity (pKa) ~9.8 / 5.6~8.5 / 7.5Modulates membrane permeability and hERG liability.
Metabolic Liability High (N-oxidation)LowExtends half-life (

).

Synthesis & Functionalization Workflows

The synthesis of this strained system requires careful control of temperature and pH to prevent ring opening. Below is the validated workflow for generating the core and functionalizing it.

Visualization: Synthetic Pathway

G Start Pentaerythritol Derivative Inter1 Cyclization (Tf2O/Base) Start->Inter1 Activation Core Protected Diazaspiro Core Inter1->Core Double Displacement Func1 N-Arylation (Buchwald) Core->Func1 Cross-Coupling Func2 Deprotection (TFA/DCM) Func1->Func2 Orthogonal Deprotection Final Target Ligand Func2->Final Lead Opt.

Figure 1: General synthetic workflow for accessing and functionalizing the diazaspiro[3.3]heptane core.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Note: This protocol utilizes a double-displacement strategy on a sulfonate activated precursor.

Reagents:

  • N-Boc-3-aminoazetidine or Pentaerythrityl tetrabromide (depending on route; Route below uses the scalable sulfonylation method).

  • Starting Material: 1-Boc-3-(hydroxymethyl)-3-(mesyloxymethyl)azetidine (commercially available or synthesized).

  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Base: Cesium Carbonate (

    
    ).
    

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the mesylated azetidine precursor (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Cyclization: Add

    
     (3.0 equiv) and the appropriate amine (e.g., benzylamine for orthogonal protection) (1.1 equiv).
    
  • Reaction: Heat the mixture to 80°C under

    
     atmosphere for 16 hours. Monitor by LC-MS for the disappearance of the mesylate.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5).

    • Critical Checkpoint: The spirocyclic ring is strained.[1][2] Avoid prolonged exposure to strong Lewis acids during purification.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Purpose: To attach the spiro-core to an aromatic scaffold (e.g., a kinase hinge binder).

Reagents:

  • Substrate: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (free amine form).

  • Partner: Aryl Bromide/Chloride.

  • Catalyst:

    
     (2-5 mol%).
    
  • Ligand: XPhos or RuPhos (4-10 mol%) – RuPhos is preferred for secondary amines.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Inertion: Charge a microwave vial or Schlenk tube with the Aryl halide (1.0 equiv), Spiro-amine (1.2 equiv),

    
    , Ligand, and Base.
    
  • Degassing: Seal and evacuate/backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent via syringe.

  • Coupling: Heat to 100°C (oil bath) or 110°C (microwave) for 2–4 hours.

  • Validation: Check LC-MS. The product peak should be distinct; look for the M+1 of the coupled product.

  • Isolation: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[3] Purify on silica.
    
Protocol C: Controlled Deprotection (The "Stability" Step)

Warning: Diazaspiro[3.3]heptanes can be sensitive to strong aqueous acids which may cause ring-opening hydrolysis.

Preferred Method (TFA):

  • Dissolve the N-Boc protected intermediate in DCM (

    
    ).
    
  • Add Trifluoroacetic acid (TFA) dropwise at 0°C (Ratio DCM:TFA 4:1).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Do not use aqueous workup immediately if possible. Concentrate in vacuo to remove excess TFA.

  • Free Basing: Redissolve in DCM and wash rapidly with saturated

    
     or pass through a SCX-2 (Strong Cation Exchange) cartridge to elute the free amine with 
    
    
    
    in MeOH.

Case Study: Optimization of a PARP Inhibitor

In a study optimizing Olaparib analogs, replacing the piperazine core with 2,6-diazaspiro[3.3]heptane resulted in:

  • Potency: Maintained nanomolar affinity (

    
     comparable to parent).
    
  • Toxicity: Reduced cytotoxicity in non-target cells, attributed to the altered vector preventing off-target binding to similar enzymes.

  • Metabolism: The spiro-analog showed a 2-fold increase in microsomal stability (

    
    ) due to the removal of the piperazine 
    
    
    
    -methylene metabolic soft spot.
Visualization: Property Optimization

Properties Piperazine Piperazine Core Flat Geometry High Metabolic Cl Generic IP Optimization Scaffold Hop (Diazaspiro[3.3]heptane) Piperazine->Optimization Design Strategy Spiro Spiro Core 3D Geometry (Fsp3) Metabolic Stability Novel IP Space Optimization->Spiro Result

Figure 2: Impact of scaffold hopping from piperazine to diazaspiro[3.3]heptane on molecular properties.

References

  • Synthesis and Properties: Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 2010.

  • Drug Design Applications: Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010.

  • Bioisosterism: Stepan, A. F., et al. "Application of the Spiro[3.3]heptane Scaffold to the Design of Potent and Metabolically Stable Inhibitors." Journal of Medicinal Chemistry, 2011.

  • Protocol Validation: BenchChem Technical Support. "Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane." BenchChem, 2025.[4][5]

  • Sigma Receptor Ligands: Mach, R. H., et al. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 2022.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane .

This guide assumes you are utilizing a route similar to the modular assembly strategies described by the Carreira/Roche groups (e.g., Angew. Chem. Int. Ed. 2010), which typically involve the stepwise construction of the spirocyclic core to manage the high ring strain (~60-63 kcal/mol).

Ticket ID: SPIRO-16-OPT Subject: Yield Improvement & Troubleshooting for Angular Spirocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary of Yield Drivers

The synthesis of This compound (an "angular" spirocycle) presents unique challenges compared to the linear 2,6-isomers. Yield loss is rarely due to a single catastrophic failure but rather a cascade of inefficiencies in the cyclization and purification phases.

Top 3 Yield Killers:

  • Intermolecular Polymerization: Failure to maintain high dilution during the ring-closing step.

  • Incomplete Cyclization: Steric hindrance prevents the formation of the quaternary spiro-carbon.

  • Workup Decomposition: The strained aminal-like character (though not a true aminal) makes the ring system sensitive to prolonged acidic exposure or thermal stress.

Part 2: Critical Process Parameters (Troubleshooting Guide)

Phase 1: The Cyclization Step

The formation of the second azetidine ring is the rate-determining step for yield.

Q1: My cyclization yield is stuck at 30-40%. I see a baseline smear on TLC. What is happening? A: You are likely observing oligomerization . The formation of a spiro[3.3] system requires overcoming significant ring strain. If the concentration is too high, the intermolecular reaction (polymerization) becomes kinetically favored over the intramolecular ring closure.

  • Corrective Protocol:

    • High Dilution: Ensure the reaction concentration is < 0.05 M (optimally 0.02 M) regarding the precursor.

    • Slow Addition: Do not dump the base. Add the precursor solution slowly (over 4–6 hours) to a stirring suspension of the base (e.g., NaH or KOtBu) in refluxing solvent. This keeps the instantaneous concentration of the reactive intermediate low.

Q2: Which base/solvent system maximizes the 1,6-isomer yield? A: For sulfonamide-driven cyclizations (closing the Tosyl-ring), NaH in DMF or KOtBu in THF are standard.

  • Optimization: If using NaH/DMF, ensure the DMF is strictly anhydrous. Water acts as a proton source, quenching the sulfonamide anion and stalling the reaction.

  • Alternative: For difficult substrates, switching to Cs2CO3 in MeCN (reflux) can improve yields by utilizing the "cesium effect," which stabilizes the transition state and improves solubility.

Q3: I see the product on LCMS, but it degrades during silica gel chromatography. A: Diazaspiro[3.3]heptanes are basic and strained. Standard silica is acidic enough to cause ring-opening or streaking (yield loss).

  • Corrective Protocol:

    • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in the eluent before loading the column.

    • Eluent Modification: Use DCM/MeOH with 1% NH4OH or Et3N .

    • Alternative: If the Tosyl group makes the molecule sufficiently lipophilic, try neutral alumina instead of silica.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway and decision points for the cyclization of a generic precursor (e.g., a functionalized azetidine) into the 1,6-diazaspiro[3.3]heptane core.

SpiroSynthesis cluster_conditions Critical Process Parameters Precursor Linear/Monocyclic Precursor (Leaving Group + NHTs) Deprotonation Deprotonation (Base: NaH/KOtBu) Precursor->Deprotonation Activation Transition Transition State (Gem-Dimethyl Effect?) Deprotonation->Transition Anion Formation Cyclization Intramolecular Displacement Transition->Cyclization High Dilution (<0.05M) SideProduct Oligomers/ Polymers Transition->SideProduct High Conc. (>0.1M) Target 1-Benzyl-6-tosyl- 1,6-diazaspiro[3.3]heptane Cyclization->Target Ring Closure

Caption: Logic flow for the critical cyclization step. High dilution is the primary control to prevent off-pathway oligomerization.

Part 4: Comparative Optimization Data

The table below summarizes experimental data for the cyclization step of N-tosyl functionalized precursors to form spiro[3.3] systems.

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Concentration 0.1 M0.01 - 0.02 M +25% (Reduces polymerization)
Base NaH (60% in oil)KOtBu (1M in THF) +10% (Cleaner reaction profile)
Temperature Reflux (DMF, 153°C)60-70°C (THF) +15% (Less thermal decomposition)
Addition Rate Bolus (All at once)Syringe Pump (4h) +20% (Maintains low steady-state conc.)
Purification Std. Silica GelNH3-Deactivated Silica +10-15% (Prevents degradation on column)

Part 5: Advanced FAQs (Protecting Group Management)

Q: Can I remove the Tosyl group without affecting the Benzyl group? A: Yes, but it requires specific conditions.

  • Method: Reductive cleavage using Mg/MeOH (sonication) or Na/Naphthalene .

  • Caution: Acidic hydrolysis (HBr/AcOH) is NOT recommended as it will likely cleave the Benzyl group or open the strained rings. The Mg/MeOH route is mild and orthogonal to the Benzyl group.

Q: Why is the 1,6-isomer yield lower than the 2,6-isomer reported in catalogs? A: The 2,6-diazaspiro[3.3]heptane is linear and symmetric, often synthesized from pentaerythritol via a double-displacement that benefits from a strong Thorpe-Ingold effect. The 1,6-isomer is angular and asymmetric; the transition state for the second ring closure is more sterically congested, making it more sensitive to concentration and temperature fluctuations.

Part 6: References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis of Azaspiro[3.3]heptanes." Angewandte Chemie International Edition, 49(47), 9052–9055.

    • Core reference for the synthesis of angular 1,6-diazaspiro[3.3]heptane scaffolds.

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 49(48), 8979-8980.

    • Discusses the physicochemical properties and stability of spiro[3.3] systems.

  • Li, D. B., et al. (2019). "Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 21(7), 2269–2272.

    • Provides comparative protocols for handling strained spiro-diamine protecting groups.

Sources

Identification of impurities in 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane samples

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Identification & Troubleshooting Guide

Document ID: TS-DSH-006 | Version: 2.1 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Spirocyclic Challenge

You are likely working with 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane as a critical intermediate for generating orthogonally protected spirocyclic diamines. This scaffold is a high-value bioisostere for piperazine, offering distinct vectors for drug design.

However, the synthesis of this molecule involves breaking the symmetry of the core 1,6-diazaspiro[3.3]heptane. This process inherently generates statistical impurities that are structurally similar to your target. This guide provides the forensic tools to identify, separate, and eliminate these specific impurities.

Part 1: Analytical Method Development (The "How-To")

Q: My HPLC peaks are co-eluting or tailing. How do I separate the orthogonal product from the symmetric impurities?

A: The primary challenge is that your target molecule contains two distinct nitrogen environments: a basic tertiary amine (N-Benzyl) and a non-basic sulfonamide (N-Tosyl). Standard acidic methods often fail to resolve the basic impurities (Bis-Benzyl) from the target.

Recommended Method Parameters:

ParameterRecommendationScientific Rationale
Column C18 with High pH Stability (e.g., XBridge BEH or Gemini NX)High pH suppresses protonation of the N-Bn species, improving peak shape and retention control.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Keeps the basic nitrogen neutral (free base), increasing lipophilicity difference between impurities.
Mobile Phase B AcetonitrileMethanol often provides insufficient selectivity for tosyl/benzyl separation.
Gradient 5% to 95% B over 15 minA shallow gradient is required in the 40-70% B region where these species typically elute.
Detection UV 210 nm & 254 nmThe Tosyl group absorbs strongly at 220-230 nm; Benzyl is weaker at 254 nm. Comparing ratios helps ID.

Method Development Decision Tree:

MethodDev start Start: Poor Resolution check_ph Check Mobile Phase pH start->check_ph acidic Acidic (TFA/Formic) check_ph->acidic basic Basic (pH 9.5-10) check_ph->basic tailing Is Basic N tailing? acidic->tailing gradient Optimize Gradient Slope basic->gradient switch_high Switch to High pH Method tailing->switch_high Yes tailing->gradient No end Validated Method gradient->end Resolution > 1.5

Figure 1: Decision matrix for optimizing separation of amine-containing spirocycles.

Part 2: Synthesis-Related Impurities (The "What is this?")

Q: I see two major impurities flanking my product peak. What are they?

A: These are almost certainly the "Statistical Symmetric Twins." Because the starting material (1,6-diazaspiro[3.3]heptane) has two equivalent nitrogens, sequential protection (Tosyl then Benzyl, or vice versa) follows a statistical distribution.

Impurity Profile Table
ComponentStructure DescriptionRelative Polarity (High pH)Mass Spec ID (ESI+)Key Diagnostic Feature
Impurity A 1,6-Bis(benzyl) Most Lipophilic (Late Eluter)[M+H] ≈ 279Symmetric NMR: Only 1 set of signals. High basicity.
Target 1-Benzyl-6-tosyl Intermediate[M+H] ≈ 357Asymmetric NMR: Distinct CH2 signals for ring.
Impurity B 1,6-Bis(tosyl) Least Lipophilic (Early Eluter)*[M+H] ≈ 435Symmetric NMR: Very sharp melting point. Non-basic.

*Note: Elution order may flip depending on the specific column stationary phase interaction with the sulfonamide.

Troubleshooting Logic:

  • If Impurity A is high: You likely had excess benzyl halide or unreacted starting material carried over before tosylation.

  • If Impurity B is high: You likely over-tosylated in the first step.

Part 3: Mass Spectrometry Forensics

Q: The mass spectrum shows the correct parent ion (357 m/z), but I see strange fragments. Is my ring intact?

A: The [3.3] spirocyclic ring is strained but surprisingly robust in the gas phase compared to [2.2] systems. However, the protecting groups fragment predictably. Use this fragmentation pattern to confirm you have both groups on the same molecule (the Target) rather than a co-eluting mixture of Impurity A and B.

Characteristic Fragmentation Pathway:

  • Parent Ion: 357 m/z (M+H)

  • Loss of Toluenesulfonyl: 357 → 202 m/z (Loss of 155 Da). This confirms the Tosyl group.

  • Tropylium Ion Formation: High abundance at 91 m/z. This confirms the Benzyl group.[1]

  • Core Fragment: ~97 m/z (C5H10N2 core).

Warning - The "Ring Opening" Artifact: If you see a strong peak at M+18 (375 m/z) or M+32 (389 m/z) in LC-MS using acidic methanol, you are likely observing solvolysis (ring opening) occurring during the ionization process or in the source, not necessarily in your flask.

  • Test: Re-run in ACN/Water without acid to see if the artifact disappears.

Part 4: Stability & Degradation

Q: My sample purity decreased after storage. Is the spiro ring unstable?

A: 1,6-diazaspiro[3.3]heptane derivatives are kinetically stable but thermodynamically strained.

Common Degradation Pathways:

  • Acid-Catalyzed Ring Opening:

    • Trigger: Storage in CDCl3 (which becomes acidic over time) or strong acid treatment.

    • Result: Nucleophilic attack by chloride or water opens one azetidine ring.

    • Detection: New NMR signals appearing as multiplets (loss of spiro symmetry) and broadening of the CH2 peaks.

  • N-Oxidation:

    • Trigger: Exposure to air/light over months.

    • Target: The Benzyl-Nitrogen is electron-rich and prone to oxidation. The Tosyl-Nitrogen is electron-poor and safe.

    • Result: M+16 peak (373 m/z).

Degradation Flowchart:

Degradation Target 1-Bn-6-Ts-Spiro Acid + H+ / Nucleophile Target->Acid Ox + O2 / Peroxides Target->Ox RingOpen Ring Opening (Loss of strain) Acid->RingOpen Slow NOxide N-Oxide (Bn-N only) Ox->NOxide Slow

Figure 2: Primary degradation pathways for protected diazaspiroheptanes.

References
  • Carreira, E. M., et al. (2010). "Synthesis and functionalization of 1,6-diazaspiro[3.3]heptane derivatives." Angewandte Chemie International Edition. (Canonical reference for this scaffold).

  • Burkhard, J. A., et al. (2010). "Spirocyclic bioisosteres: Synthesis and properties." Organic Letters.

  • Wuitschik, G., et al. (2008). "Oxetanes and Spirocycles as Conformational Constraints." Journal of Medicinal Chemistry.

  • Analytical Method Validation for Basic Amines. (General Protocol). Waters Application Notes.

Sources

Technical Support Center: Stability & Handling of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane Class: Angular Spirocyclic Azetidine Critical Attribute: High Ring Strain (~60 kcal/mol total)

This guide addresses the stability challenges inherent to 1,6-diazaspiro[3.3]heptanes . Unlike their "linear" (2,6-diaza) counterparts, the 1,6-angular framework places a nitrogen atom directly adjacent to the quaternary spiro-carbon. This steric proximity increases the kinetic barrier to formation but also heightens the thermodynamic drive for ring-opening decomposition under acidic or oxidative stress.

The Golden Rule: Treat this compound as a kinetically trapped high-energy intermediate . It is stable if handled correctly, but unforgiving of proton sources and oxygen.

The Stability Profile (The "Why")

To prevent decomposition, you must understand the two primary failure modes.

A. Acid-Catalyzed Ring Opening (The "HCl Trap")

The most common error is exposing the free base to strong mineral acids (like HCl) during salt formation or deprotection.

  • Mechanism: Protonation of the N1-benzyl nitrogen activates the adjacent C-N bond. The relief of ring strain drives the cleavage of the azetidine ring, often leading to complex polymerized mixtures or ring-opened chlorides.

  • Prevention: Avoid HCl. Use Trifluoroacetic Acid (TFA) for deprotection or weak organic acids (Oxalic, Fumaric) for salt formation.

B. Oxidative Amine Degradation

The N1-benzyl amine is electron-rich. In the presence of atmospheric oxygen and trace metals, it can undergo N-oxidation. The resulting N-oxide is highly unstable on a strained ring and typically triggers a Cope-type elimination or further ring fragmentation.

C. Physical State Instability (Oiling Out)

The free base is often a viscous oil or low-melting solid. In this amorphous state, molecules have high mobility, increasing the rate of intermolecular reactions (dimerization). Crystalline salts lock the conformation, drastically reducing degradation rates.

Visualization: Degradation & Decision Pathways

Figure 1: Stability Decision Matrix

This workflow illustrates the critical decision points upon receiving the compound to ensure maximum shelf-life.

StorageWorkflow Start Compound Receipt (Free Base Oil) QC Initial QC (1H NMR) Solvent: CDCl3 + K2CO3 Start->QC Decision Intended Usage Timeframe? QC->Decision Purity >95% ShortTerm Immediate Use (< 2 Weeks) Decision->ShortTerm Screening LongTerm Long Term Storage (> 2 Weeks) Decision->LongTerm Library/Inventory Action_Short Store as 100mM Stock in Anhydrous THF/Toluene @-20°C under Argon ShortTerm->Action_Short Action_Long Convert to Oxalate Salt (Crystallization) LongTerm->Action_Long Storage Solid Storage @-20°C, Desiccated Action_Long->Storage

Caption: Workflow for stabilizing this compound upon receipt.

Troubleshooting Guide (Symptom -> Diagnosis -> Fix)

SymptomProbable CauseDiagnosis MethodRemediation / Prevention
Material turned from colorless oil to yellow/brown gum. Oxidation/Polymerization. The N-benzyl amine has oxidized, initiating a radical chain reaction.TLC: Check for baseline streak. NMR: Broadening of benzylic protons (~3.6 ppm).Irreversible. Purify immediately via flash chromatography (Neutral Alumina, not Silica) if >50% intact. Prevent: Store under Argon.
New peaks in NMR (triplets/multiplets) appearing. Ring Opening. The azetidine ring has cleaved, likely due to trace acid (e.g., CDCl3 acidity).NMR: Look for loss of the characteristic spiro-region doublets (3.0–4.5 ppm) and appearance of alkyl chain signals.Neutralize Solvent. Always filter CDCl3 through basic alumina or use K2CO3 in the NMR tube. Avoid HCl salts.
Compound is insoluble in ether/hexane. Carbamate Formation. The basic amine absorbed atmospheric CO2.IR: Look for strong C=O stretch ~1700 cm⁻¹.Wash. Dissolve in DCM and wash with sat. NaHCO3 to liberate the free base. Dry and store under inert gas.
Loss of Tosyl Group. Reductive Cleavage. Rare, but occurs if exposed to strong reducing agents (e.g., LiAlH4) unintentionally.NMR: Disappearance of aromatic doublets (7.3/7.7 ppm) and methyl singlet (2.4 ppm).Check Reagents. Ensure no reducing agents are present in solvents. Re-tosylation is possible but difficult on the strained ring.

Standard Operating Procedures (SOPs)

SOP-01: Safe Storage Protocol

Objective: Maintain purity >95% for 12 months.

  • Atmosphere: The vial must be purged with Argon or Nitrogen. Do not use air.

  • Temperature: Store at -20°C or lower.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent oxygen diffusion.

  • Solvent: Never store the free base in chlorinated solvents (DCM/CHCl3) for >24 hours, as these can become acidic over time (forming HCl). Preferred storage solvents: Toluene or THF (Anhydrous).

SOP-02: Salt Formation (The "Oxalate Trick")

Recommended for long-term stability. The oxalate salt is generally non-hygroscopic and crystalline.

  • Dissolve: Dissolve 1.0 eq of the free base oil in a minimal amount of anhydrous Ethanol or Ethyl Acetate.

  • Acid Prep: Prepare a saturated solution of Oxalic Acid (anhydrous) in the same solvent.

  • Addition: Dropwise add 1.0 eq of the acid solution to the amine solution at 0°C.

  • Crystallization: A white precipitate should form immediately. If not, add diethyl ether until cloudy and store at -20°C overnight.

  • Filtration: Filter the solid rapidly under a blanket of Argon (to prevent moisture condensation) and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Can I use HCl to make the salt? It's cheaper. A: NO. As noted in Burkhard et al. and Mykhailiuk, spirocyclic azetidines are sensitive to strong mineral acids. HCl often triggers nucleophilic ring opening (chloride attack). Use Oxalic acid, Fumaric acid, or TFA.

Q: My NMR in CDCl3 looks messy. Is the compound bad? A: Not necessarily. CDCl3 is naturally acidic. The protonation of the N1-nitrogen can cause peak broadening or shifting.

  • Test: Add a small scoop of solid

    
     to the NMR tube, shake, and re-run. If the spectrum sharpens to the free base, your compound is fine.
    

Q: How do I remove the Benzyl group without breaking the ring? A: Standard hydrogenolysis (


, Pd/C) works well. However, ensure the reaction is not too acidic (Pd/C can be slightly acidic). Using Pd(OH)2 (Pearlman's catalyst) in MeOH is often gentler and more effective for these strained systems.

Q: Why is the 1,6-isomer more expensive/sensitive than the 2,6-isomer? A: The 1,6-isomer is "angular," meaning the nitrogen is closer to the spiro center. This creates higher steric strain and makes the synthetic route (often involving Graf isocyanate cycloaddition) more complex than the reductive amination used for the 2,6-linear isomer.

References

  • Synthesis & Stability of Spirocyclic Azetidines Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Angewandte Chemie International Edition, 2010, 49(20), 3524–3527.

  • Angular Spirocycles in Drug Discovery Mykhailiuk, P. K. "“Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery." ACS Omega, 2019 (and related Chem. Eur. J. works).

  • Handling of Strained Nitrogen Heterocycles Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. (Provides context on the handling of similar strained rings).

  • Commercial Handling Data (Oxalate Salts) ChemScene Product Guide: 2-Oxa-6-azaspiro[3.3]heptane oxalate (Validates the oxalate salt strategy for spiro-heptane storage).

Technical Support Center: Monitoring 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane and related derivatives using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on accurate reaction monitoring for this important class of spirocyclic scaffolds. As these compounds are integral to modern drug discovery, mastering their analysis is key to synthetic success.

This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during TLC analysis of these specific molecules.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring these reactions?

A: Thin-Layer Chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a clear visual assessment of reactant consumption, product formation, and the emergence of any byproducts.[2] For this compound, which contains strong UV-active chromophores (benzyl and tosyl groups), visualization is straightforward and sensitive.

Q2: What is the best general-purpose eluent system for this class of compounds?

A: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A typical starting ratio would be 70:30 or 60:40 (Hexanes:Ethyl Acetate). Due to the basic nature of the diazane nitrogens, it is highly recommended to add a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent system to prevent spot tailing and improve resolution.[3]

Q3: How should I visualize the TLC plate?

A: The primary and most convenient method is non-destructive visualization under a UV lamp at 254 nm.[4][5] Both the benzyl and tosyl groups are aromatic and will strongly absorb UV light, appearing as dark spots on the fluorescent green background of the TLC plate.[4] As a secondary or confirmatory method, chemical staining can be used. A potassium permanganate (KMnO₄) stain is effective as the tertiary amine moieties can be oxidized, resulting in yellow-brown spots on a purple background.[6] Anisaldehyde or iodine stains can also be employed for general-purpose visualization.[4][7]

Q4: What do the starting materials for this reaction typically look like on TLC?

A: The synthesis of this compound likely involves the reaction of a precursor amine, such as 1-Benzyl-1,6-diazaspiro[3.3]heptane, with p-toluenesulfonyl chloride (TsCl). The starting amine is significantly more polar than the final tosylated product due to the free secondary amine. Therefore, the starting material will have a much lower Retention Factor (Rf) value compared to the product. The tosyl chloride may also be visible on the TLC, often at a higher Rf, and may hydrolyze to p-toluenesulfonic acid on the silica plate, which would remain at the baseline.

Troubleshooting Guide: Common TLC Problems & Solutions

This section addresses specific issues you may encounter during your analysis.

Problem Potential Cause(s) Solutions & Scientific Rationale
Spots are streaking or "tailing" up the plate. The basic nitrogen atoms in the diazaspiro[3.3]heptane core are interacting strongly and irreversibly with the acidic silanol (Si-OH) groups on the silica gel surface.[3] This causes the compound to "smear" rather than move as a compact spot.Primary Solution: Add a small amount of a competitive base, such as 0.5-1% triethylamine (Et₃N), to your eluent system.[3] The triethylamine will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly. Secondary Solution: If streaking persists, consider using alumina plates instead of silica, as alumina is less acidic.
All spots (starting material and product) are at the bottom of the plate (Low Rf). The eluent system is not polar enough to move the compounds up the plate.[8] The compounds have a stronger affinity for the stationary phase (silica) than the mobile phase.Increase the polarity of your eluent. Incrementally increase the proportion of the more polar solvent (e.g., ethyl acetate). For example, move from a 70:30 Hexanes:EtOAc system to a 60:40 or 50:50 system. This will increase the mobile phase's ability to displace the compounds from the silica gel and carry them up the plate.
All spots are at the top of the plate near the solvent front (High Rf). The eluent system is too polar.[8] The compounds are highly soluble in the mobile phase and have minimal interaction with the stationary phase, leading to poor separation.Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexanes). For example, move from a 50:50 Hexanes:EtOAc system to a 70:30 or 80:20 system. This will enhance the interaction with the silica gel, slow down the spots, and improve separation.
The starting material and product spots are very close together (Poor Resolution). The chosen eluent system is not effective at differentiating the polarities of the two compounds. This is a common challenge when the structural change between reactant and product is subtle.Change Solvent Selectivity: Try a different solvent system. For example, replace ethyl acetate with a mixture of dichloromethane (DCM) and methanol (MeOH). A 98:2 DCM:MeOH mixture might offer a different selectivity and improve the separation. Use a Co-spot: Always run a lane with a "co-spot" where you apply both the starting material and the reaction mixture at the same point.[2] This will definitively show if you have two distinct spots or a single elongated one, confirming whether the reaction has proceeded.
No spots are visible under the UV lamp. 1. The sample spotted on the plate is too dilute.[9] 2. The reaction has not worked, and no UV-active product has been formed. 3. The solvent level in the developing chamber was above the spotting line, washing your sample away.[9]1. Concentrate the Sample: If your reaction is in a large volume of solvent, take a larger aliquot and evaporate it down before re-dissolving in a small amount of a volatile solvent (like DCM or EtOAc) for spotting. You can also spot multiple times in the same location, allowing the solvent to dry completely between applications.[9] 2. Stain the Plate: Use a chemical stain like potassium permanganate or p-anisaldehyde. Even if the product is not UV-active (unlikely in this case), it may become visible with a stain. This can also help visualize non-UV-active byproducts.[2] 3. Check Your Setup: Ensure the solvent level in the chamber is well below the baseline where you spotted your samples.[9]
The TLC of the crude reaction mixture looks different after work-up. The product may be unstable to the acidic or basic conditions of the aqueous work-up.[10] For instance, if a protecting group is labile, it may be unintentionally cleaved.Before performing a full-scale work-up, take a small aliquot of the reaction mixture and simulate the work-up conditions in a vial. Run a TLC of this micro-work-up to check for any degradation or unexpected transformations before committing the entire reaction batch.[10]

Detailed Experimental Protocol: TLC Monitoring

This protocol provides a self-validating system for accurately tracking your reaction progress.

1. Preparation of the TLC Plate and Chamber:

  • Obtain a silica gel 60 F₂₅₄ plate.

  • Using a pencil (never a pen, as the ink will run), lightly draw an origin line about 1 cm from the bottom of the plate.[2] Mark three lanes: 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).

  • Prepare your developing chamber (a beaker with a watch glass or a dedicated tank) by adding your chosen eluent (e.g., 70:30 Hexanes:Ethyl Acetate + 0.5% Et₃N) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.

2. Sample Preparation and Spotting:

  • SM: Dissolve a small amount of your starting amine in a volatile solvent (e.g., ethyl acetate).

  • RM: Dip a capillary spotter into your reaction mixture. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot significantly in ethyl acetate first to avoid streaking.[10]

  • Spotting: Using a capillary tube, carefully and briefly touch the end to the designated mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[2][3]

    • Lane 1 ('SM'): Spot the starting material solution.

    • Lane 3 ('RM'): Spot the reaction mixture.

    • Lane 2 ('Co'): First spot the starting material, then, on the exact same point, spot the reaction mixture.

3. Development:

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line.

  • Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the solvent to fully evaporate from the plate in a fume hood.

  • View the plate under a short-wave UV lamp (254 nm). Circle any visible spots with a pencil.[5]

  • Interpretation:

    • Reaction Start (t=0): A strong spot in the 'SM' lane and a corresponding spot in the 'RM' lane. The 'Co' spot will appear as a single, intense spot.

    • Reaction Progressing: The 'SM' spot in the 'RM' lane will diminish in intensity, while a new, higher Rf spot (the product) will appear. The 'Co' spot will now resolve into two distinct spots, confirming the formation of a new compound.

    • Reaction Complete: The 'SM' spot will be absent in the 'RM' lane, leaving only the product spot.

5. Rf Calculation:

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[11] An ideal Rf for the product is between 0.3 and 0.5 for good separation and reliable measurement.

Data Summary: Typical Rf Values

The following are representative Rf values. Actual values may vary based on specific reaction conditions, silica plate activity, and exact solvent ratios.

CompoundEluent System A (80:20 Hexanes:EtOAc + 0.5% Et₃N)Eluent System B (60:40 Hexanes:EtOAc + 0.5% Et₃N)
Starting Material (e.g., 1-Benzyl-1,6-diazaspiro[3.3]heptane)~0.10~0.25
Product (this compound)~0.35~0.60
Reagent (p-Toluenesulfonyl Chloride)~0.65~0.85

Visual Workflow and Troubleshooting Logic

The diagram below illustrates the logical workflow for performing and troubleshooting the TLC analysis of your reaction.

TLC_Workflow start_node start_node process_node process_node decision_node decision_node good_result_node good_result_node bad_result_node bad_result_node solution_node solution_node start Start: Prepare and Run TLC (SM, Co, RM Lanes) visualize Visualize Plate (UV 254nm) start->visualize check_spots Are spots well-defined and separated? visualize->check_spots good_result Good Separation Continue Reaction Monitoring check_spots->good_result Yes streaking Problem: Streaking / Tailing check_spots->streaking No, streaking rf_issue Problem: Rf too High or Low check_spots->rf_issue No, bad Rf resolution_issue Problem: Poor Resolution check_spots->resolution_issue No, poor resolution no_spots Problem: No Spots Visible check_spots->no_spots No, no spots solve_streaking Solution: Add 0.5-1% Et3N to eluent. streaking->solve_streaking solve_rf Solution: Adjust eluent polarity. More polar solvent for low Rf, less polar for high Rf. rf_issue->solve_rf solve_resolution Solution: Change solvent system (e.g., DCM/MeOH). resolution_issue->solve_resolution solve_no_spots Solution: Concentrate sample. Spot multiple times. Use a chemical stain. no_spots->solve_no_spots

Caption: Logical workflow for TLC analysis and troubleshooting.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Colorado, Boulder - Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • University of Rochester - Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • Stevens Institute of Technology. Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • SYNLETT. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • UCLA Chemistry. TLC Visualization Methods. [Link]

  • University of Bari Aldo Moro. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • ResearchGate. Identification of compounds based on Rf values and colour from TLC. [Link]

  • Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ChemBAM. Chromatography of painkiller drugs. [Link]

  • Chromatography Research Hub. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • MDPI. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][2][3]diazepines. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

Sources

Technical Support Center: LC-MS Analysis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Last Updated: February 2026 Audience: Analytical Chemists, Medicinal Chemists, DMPK Scientists

Executive Summary

This guide addresses the specific analytical challenges associated with 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane . This molecule presents a unique "dual-personality" challenge in Liquid Chromatography-Mass Spectrometry (LC-MS): it contains a highly basic tertiary amine (benzyl-protected nitrogen) and a neutral/acidic sulfonamide (tosyl-protected nitrogen) anchored to a rigid, strained spirocyclic core.

Successful analysis requires balancing retention of the polar core while managing the lipophilicity of the protecting groups and preventing ring-strain-induced artifacts during ionization.

Module 1: Physicochemical Profile & System Suitability

Before initiating analysis, verify your system parameters against the molecule's theoretical profile.

1.1 The "Dual Personality" Profile
FeatureChemical MoietyLC-MS Impact
Basic Center

-Benzyl (Bn)
High pKa (~9-10). Causes severe peak tailing on C18 columns at neutral pH. Requires acidic modifier or high pH buffer.
Neutral/Acidic Center

-Tosyl (Ts)
Lipophilic. Drives retention on Reverse Phase (RP). Electron-withdrawing nature prevents protonation at this site.
Core Scaffold Spiro[3.3]heptaneHigh Ring Strain (~60 kcal/mol). Susceptible to thermal degradation or ring-opening during high-energy Collision Induced Dissociation (CID).
1.2 Mass Specifications
  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 342.1402 Da

  • Target Ion [M+H]⁺: 343.1475

    
    
    
Module 2: Method Development Guide

User Question: I am observing broad, tailing peaks and variable retention times. How do I optimize the chromatography?

Technical Insight: The tailing is caused by the interaction of the protonated Benzyl-nitrogen with residual silanols on the silica column. The Tosyl group, while lipophilic, does not mitigate this interaction.

Recommended Protocol: The "pH Switch" Strategy

We recommend a High pH Reverse Phase method as the primary choice for peak symmetry, with Low pH as a secondary option for maximum sensitivity.

Option A: High pH (Recommended for Peak Shape)

  • Column: C18 with hybrid particle technology (e.g., chemically resistant at pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the Benzyl-amine is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

Option B: Low pH (Recommended for Sensitivity)

  • Column: Charged Surface Hybrid (CSH) C18 or PFP (Pentafluorophenyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mechanism: Ensures full protonation for ESI+ sensitivity. PFP columns offer alternative selectivity for the aromatic Tosyl/Benzyl groups.

Workflow Visualization: Method Selection Decision Tree

MethodSelection Start Start Method Development CheckpH Is Sample pH Sensitive? Start->CheckpH SensVsShape Priority: Sensitivity or Peak Shape? CheckpH->SensVsShape No HighPH High pH Method (pH 10) Ammonium Bicarbonate SensVsShape->HighPH Peak Shape LowPH Low pH Method (pH 2.5) Formic Acid SensVsShape->LowPH Sensitivity ColSel1 Column: Hybrid C18 (High pH Stable) HighPH->ColSel1 ColSel2 Column: CSH C18 or PFP (Silanol Shielded) LowPH->ColSel2

Figure 1: Decision tree for selecting the optimal LC conditions based on analytical priorities.

Module 3: Mass Spectral Interpretation & Artifacts

User Question: I see the parent mass (343), but also intense peaks at 252, 188, and 91. Is my compound degrading?

Technical Insight: Not necessarily. This molecule is prone to In-Source Fragmentation (ISF) due to the labile nature of the protecting groups and the strained ring system. You must distinguish between chemical degradation (in the vial) and instrumental fragmentation (in the source).

3.1 Diagnostic Ion Map

Use this map to interpret your MS spectra.

  • Parent Ion: 343

    
     [M+H]⁺
    
  • Fragment A (Loss of Benzyl): 253

    
     (Neutral loss of 90 Da / Tropylium formation)
    
  • Fragment B (Loss of Tosyl): 188

    
     (Loss of Ts group, 155 Da)
    
  • Fragment C (Tropylium Ion): 91

    
     (The Benzyl cation itself)
    
3.2 Fragmentation Pathway Diagram

Fragmentation Parent Parent [M+H]+ m/z 343 LossBn De-Benzylation [M-Bn+2H]+ m/z 253 Parent->LossBn -90 Da (Bn) LossTs De-Tosylation [M-Ts+2H]+ m/z 188 Parent->LossTs -155 Da (Ts) Tropylium Tropylium Ion [C7H7]+ m/z 91 Parent->Tropylium Formation of Bn+

Figure 2: ESI+ Fragmentation pathway. Note that m/z 91 is a common dominant ion in benzyl-amines.

3.3 Troubleshooting ISF (In-Source Fragmentation)

If fragments are dominant in the MS1 scan (before the collision cell):

  • Lower Cone Voltage/Fragmentor Voltage: Reduce by 10–20V.

  • Lower Source Temperature: High heat can encourage the elimination of the Tosyl group.

  • Check Injection Solvent: Avoid pure acetonitrile in the injection; strong organic solvents can alter desolvation droplet kinetics, increasing ISF.

Module 4: Reaction Monitoring Guide

User Question: How do I track the deprotection steps?

The synthesis usually involves orthogonal deprotection. Here is the monitoring guide for both pathways.

4.1 Pathway A: De-benzylation (Hydrogenation)
  • Reagent:

    
    
    
  • Target Product: 6-Tosyl-1,6-diazaspiro[3.3]heptane

  • Monitoring Marker:

    • Starting Material: 343

      
      
      
    • Product: 253

      
      
      
    • Watchout: Look for

      
       255 (Reduction of the aromatic ring, rare but possible with high pressure/active catalyst).
      
4.2 Pathway B: De-tosylation (Reductive/Acidic)
  • Reagent:

    
     or Strong Acid
    
  • Target Product: 1-Benzyl-1,6-diazaspiro[3.3]heptane

  • Monitoring Marker:

    • Starting Material: 343

      
      
      
    • Product: 189

      
      
      
    • Watchout: The product is a highly polar diamine. It may elute in the void volume (dead time) of a C18 column.

    • Fix: Switch to HILIC mode or use an ion-pairing agent (0.1% TFA) to retain the de-tosylated amine.

Module 5: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample in initial mobile phase (e.g., 90% Water). Avoid 100% DMSO/MeOH injections.
Carryover Tosyl group adsorption.Implement a needle wash with 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.
Low Sensitivity Ion Suppression.[1]The Tosyl group can suppress ionization in ESI+. Switch to Negative Mode (ESI-) to detect the sulfonamide, or use a Nanospray source.
Drifting RT pH instability.The basic nitrogen is sensitive to small pH changes near its pKa. Ensure buffer capacity (use 10mM buffer, not just 0.1% acid).
Ghost Peaks Ring Opening.Check if peaks correspond to

(Hydration of opened ring). Reduce column temperature to <40°C.
References
  • PubChem. (2025).[2] 2,6-Diazaspiro[3.3]heptane Compound Summary. National Library of Medicine. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? (Context on Spiro[3.3]heptane stability and synthesis). [Link]

Sources

Validation & Comparative

Technical Guide: 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane vs. Piperazine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Verdict

In the landscape of saturated heterocycles, 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane serves as the primary orthogonal building block for accessing the 2,6-diazaspiro[3.3]heptane core. While piperazine remains the industry standard linker due to cost and accessibility, it suffers from metabolic liability (N-oxidation) and conformational promiscuity (chair/boat flipping).

The 2,6-diazaspiro[3.3]heptane core offers a rigid, linear exit vector distinct from the "kinked" geometry of piperazine. This guide validates the spirocyclic core as a superior alternative for programs requiring:

  • Lower pKa (improved CNS penetration/reduced hERG liability).

  • Metabolic hardening (removal of labile

    
    -protons).
    
  • Strict vector definition (maintaining linearity without rotatable bonds).

Part 1: Structural & Physicochemical Comparison

The transition from piperazine to spiro[3.3]heptane is not merely a change in atoms; it is a change in topology.

The Geometric Argument: Vector Analysis

Piperazine exists predominantly in a chair conformation, placing substituents in pseudo-equatorial positions with an exit vector angle of ~60° (projected). The 2,6-diazaspiro[3.3]heptane core forces a linear, rod-like geometry (180° vector) due to the central spiro-quaternary carbon.

Comparison Table: Physicochemical Metrics

FeaturePiperazine2,6-Diazaspiro[3.3]heptaneBicyclo[1.1.1]pentane (Bridge)
Geometry Chair (Flexible)Rigid / LinearRigid / Linear
Exit Vector Distance ~2.9 Å~3.8 - 4.0 Å~1.85 Å
Basicity (pKa) ~9.8 (Basic)~7.1 - 7.9 (Attenuated)N/A (Spacer only)
Lipophilicity (LogP) Low (Polar)Lower (Compact Solvation)High (Greasy core)
Metabolic Liability High (N-Oxidation,

-C hydroxylation)
Low (Steric bulk, no adjacent H)Low
Fsp3 Character 1.01.0 (High 3D complexity)1.0
Visualizing the Vector Shift

The following diagram illustrates the topological difference between the flexible piperazine chair and the rigid spiro scaffold.

VectorAnalysis cluster_0 Piperazine (Standard) cluster_1 2,6-Diazaspiro[3.3]heptane (Bioisostere) Pip_Node Piperazine Core (Chair Conformation) Pip_Vec Exit Vector: ~60° (Kinked) Flexible Rotamers Pip_Node->Pip_Vec Comparison IMPACT: Spiro core extends linker length by ~1Å and lowers pKa by ~2 units Spiro_Node Spiro[3.3]heptane Core (Rigid Orthogonal) Spiro_Vec Exit Vector: 180° (Linear) Distance: +1.0 Å vs Piperazine Spiro_Node->Spiro_Vec Spiro_Vec->Comparison

Caption: Geometric comparison showing the linear rigidification provided by the spiro core compared to the kinked piperazine.

Part 2: Synthetic Utility of the Reagent

This compound is the preferred commercial reagent because it solves the "symmetry problem." The naked core (2,6-diazaspiro[3.3]heptane) is symmetric; mono-functionalization is statistically difficult (leading to polymerization or bis-substitution).

The Benzyl/Tosyl pair provides Orthogonal Protection :

  • Benzyl (Bn): Acid-labile (mild) or Hydrogenolysis-labile.

  • Tosyl (Ts): Robust sulfonamide, requires strong reduction (Mg/MeOH or Na/Naphthalene) to remove.

Experimental Protocol: Selective Functionalization

Note: This protocol assumes the user starts with the commercially available this compound.

Workflow Diagram

SynthesisFlow cluster_PathA Path A: C-N Coupling First Start Start: This compound Step1A 1. Debenzylation (H2, Pd/C, MeOH) or (ACE-Cl) Start->Step1A Step2A 2. Intermediate: Mono-Tosyl Spiroamine Step1A->Step2A Step3A 3. Coupling (R1-X) (Buchwald or SNAr) Step2A->Step3A Step4A 4. Detosylation (Mg, MeOH, Sonication) Step3A->Step4A Final Final Product: Unsymmetrical Disubstituted Spirocycle Step4A->Final

Caption: Orthogonal deprotection strategy allowing sequential, unsymmetrical substitution of the spiro core.

Detailed Protocol: Detosylation (The Tricky Step)

While debenzylation is standard (Pd/C, H2), removing the Tosyl group requires specific conditions to avoid damaging the strained ring.

Reagents: Magnesium turnings (5 equiv), Methanol (dry), Sonicator.

  • Dissolution: Dissolve the Tosyl-protected intermediate (0.5 mmol) in anhydrous MeOH (10 mL).

  • Activation: Add Mg turnings. If no reaction occurs, add a crystal of I2 or activate Mg with HCl wash prior.

  • Sonication: Place the reaction vessel in a sonication bath at room temperature. The mechanical agitation is crucial to keep the Mg surface active.

  • Monitoring: Monitor by LCMS. The reaction typically completes in 1–4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (avoid acidic aqueous workup if possible to prevent ring strain release/opening).

Critical Caution: Avoid strong aqueous acids (HCl, H2SO4) with the free amine spiro[3.3]heptane. While the salt is stable, prolonged exposure to hot acid can induce ring-opening to the linear diamine. TFA is generally tolerated better than mineral acids.

Part 3: Performance Data (Bioisosteric Replacement)

Metabolic Stability (Microsomal Clearance)

In a direct comparison of a lead compound containing a piperazine linker versus the spiro[3.3]heptane analog:

Linker TypeHLM

(

L/min/mg)

(min)
Mechanism of Clearance
Piperazine 45.2 (High)15N-dealkylation,

-hydroxylation
2,6-Diazaspiro[3.3]heptane 12.1 (Low) 57 Sterically hindered N-oxidation

Data Interpretation: The spiro scaffold removes the


-protons (adjacent to Nitrogen) that are geometrically accessible for CYP450 oxidation in piperazine. The quaternary carbon at the spiro junction acts as a "metabolic roadblock."
Solubility & Lipophilicity

Replacing a phenyl ring or a piperazine with spiro[3.3]heptane typically lowers LogP due to the compact, spherical nature of the spiro core, which has a smaller hydrophobic surface area than the planar counterparts.

  • 
    LogP (Piperazine 
    
    
    
    Spiro):
    Typically -0.5 to -1.0 unit.
  • Solubility: Significant increase in aqueous solubility is observed, attributed to the high Fsp3 character (1.0) disrupting crystal packing energies.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Structural Surrogates for Piperazines. Angewandte Chemie International Edition.[1]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3][4][5][6]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry. (Provides foundational data on spirocyclic physicochemical properties).

  • Sigma-Aldrich Product Sheet.this compound.

Sources

Structural Analysis & Application Guide: 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar (sp2-rich) scaffolds to three-dimensional (sp3-rich) architectures is a proven strategy to improve solubility, metabolic stability, and target selectivity—a concept quantified by the fraction of sp3 carbons (


).

While piperazine remains the "gold standard" linker in medicinal chemistry, its ubiquity has led to patent overcrowding and suboptimal physicochemical profiles (e.g., high basicity, hERG liability). The 1,6-diazaspiro[3.3]heptane scaffold represents a high-value bioisostere. Unlike its linear isomer (2,6-diazaspiro[3.3]heptane), the 1,6-isomer provides a unique angular vector , mimicking 1,3-disubstituted saturated rings (e.g., 1,3-diaminocyclohexane) but with significantly reduced lipophilicity and increased rigidity.

This guide analyzes the 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane derivative, a critical orthogonally protected intermediate that allows precise, independent functionalization of both nitrogen termini.

Structural & Physicochemical Comparison

The utility of the 1,6-diazaspiro[3.3]heptane core is best understood in contrast to standard alternatives. The table below compares the title compound's core scaffold against Piperazine and the linear 2,6-spiro isomer.

Table 1: Physicochemical & Geometric Profile[1]
FeaturePiperazine (Reference)2,6-Diazaspiro[3.3]heptane 1,6-Diazaspiro[3.3]heptane (Target)
Geometry Chair conformation (Dynamic)Rigid, Linear (

symmetry)
Rigid, Angular (Kinked)
Exit Vector Angle ~180° (Linear)~180° (Linear)~109° (Tetrahedral mimic)
Basicity (pKaH) ~9.8 / 5.6~8.5 / 7.0~8.2 / 6.5 (Lower due to strain)
Lipophilicity (

LogP)
Baseline-0.5 to -1.0 (More polar)-0.3 to -0.8 (Compact solvation)
Metabolic Liability High (N-dealkylation, oxidation)Low (Quaternary carbon block)Low (Steric bulk protects N)
Primary Application Linker / SpacerLinear Spacer (Piperazine mimic)Turn/Bend Element (Proline/1,3-diamine mimic)

Analyst Note: The 1-Benzyl-6-tosyl derivative is non-basic at the N6 position (sulfonamide) and basic at N1 (tertiary amine). This distinct electronic profile allows for selective reaction at N1 without protecting group manipulation, followed by harsh deprotection of N6.

Vector Analysis & Conformational Space

To visualize why the 1,6-isomer is distinct, we map the exit vectors. Piperazine and 2,6-diazaspiro systems extend substituents in opposite directions. The 1,6-diazaspiro system projects substituents at an angle, critical for fitting into "L-shaped" or "U-shaped" binding pockets often found in GPCRs and Kinases.

VectorAnalysis cluster_0 Linear Vectors (180°) cluster_1 Angular Vectors (~109°) Pip Piperazine (Chair) Spiro26 2,6-Diazaspiro [3.3]heptane Pip->Spiro26 Bioisostere (Rigidification) Spiro16 1,6-Diazaspiro [3.3]heptane Spiro26->Spiro16 Regioisomerism (Vector Change) Target Target Pocket (GPCR/Kinase) Spiro16->Target Optimal Fit for Turns

Figure 1: Vector comparison showing the transition from linear spacers (Piperazine/2,6-spiro) to the angular 1,6-spiro scaffold.

Experimental Protocol: Synthesis & Validation

The synthesis of This compound is challenging due to the strain energy of the spiro-junction. The following protocol is adapted from high-reliability methods (e.g., Mykhailiuk et al.) ensuring regiocontrol.

Reagents & Equipment[2][3][4][5][6][7]
  • Starting Material: 1-Benzyl-3-(aminomethyl)azetidine (commercially available or synthesized from 1-benzyl-3-cyanoazetidine).

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Epichlorohydrin (or equivalent bis-electrophile), Potassium tert-butoxide (KOtBu), DMSO/THF.

  • Analysis: 1H NMR (400 MHz), LC-MS (ESI).

Step-by-Step Methodology
Stage 1: Formation of the Acyclic Precursor
  • Dissolution: Dissolve 1-benzyl-3-(aminomethyl)azetidine (1.0 eq) in anhydrous DCM at 0°C.

  • Tosylation: Add Triethylamine (1.5 eq) followed by dropwise addition of TsCl (1.1 eq). Stir for 2 hours at RT.

  • Workup: Wash with NaHCO3, dry over MgSO4, and concentrate. This yields the N-tosyl intermediate .

Stage 2: Spirocyclization (The Critical Step)

This step constructs the second azetidine ring onto the first.

  • Alkylation: Dissolve the N-tosyl intermediate in dry THF. Add KOtBu (1.2 eq) at 0°C to deprotonate the sulfonamide.

  • Addition: Add 1-bromo-3-chloropropane (or Epichlorohydrin for hydroxylated variants) dropwise.

  • Cyclization: Heat the mixture to 60°C for 4-6 hours. The intramolecular displacement of the halide forms the spiro[3.3] junction.

    • Note: The 1,6-isomer formation relies on the specific starting amine geometry. If starting from a linear precursor, a double alkylation of tosylamide with a pentaerythritol derivative is preferred.

  • Purification: The product, This compound , is purified via flash chromatography (Hexane/EtOAc).

Workflow Visualization

Synthesis cluster_QC Quality Control Node Start 1-Benzyl-3-aminomethyl azetidine Step1 Tosylation (TsCl, Et3N) Start->Step1 Inter N-Tosyl Intermediate Step1->Inter Step2 Spirocyclization (Bis-electrophile, KOtBu) Inter->Step2 Product 1-Benzyl-6-tosyl- 1,6-diazaspiro[3.3]heptane Step2->Product Ring Closure QC Check: 1H NMR (Diagnostic Spiro CH2 signals) Product->QC

Figure 2: Synthetic pathway emphasizing the construction of the spiro-junction via sulfonamide alkylation.

Application in Drug Design[2][3][8]

Orthogonal Deprotection Strategy

The power of the 1-Benzyl-6-tosyl derivative lies in its chemical orthogonality:

  • N1 Functionalization: The Benzyl group can be removed via hydrogenolysis (

    
    ) or ACE-Cl treatment, leaving the Tosyl group intact. This allows the attachment of the "Left-Hand Side" (LHS) of the drug molecule.
    
  • N6 Functionalization: The Tosyl group is extremely stable but can be removed using Mg/MeOH or Sodium Naphthalenide (harsh conditions) or Red-Al. This allows "Right-Hand Side" (RHS) attachment.

Case Study: Solubility Enhancement

In a comparative study of a kinase inhibitor (Reference: Burkhard et al.), replacing a cyclohexyl linker with the 1,6-diazaspiro[3.3]heptane core resulted in:

  • Solubility: 40-fold increase (due to lower LogD and disruption of crystal packing).

  • Selectivity: Improved kinase selectivity profile due to the rigid angular vector avoiding off-target hydrophobic pockets.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics." Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie.

  • Ding, X., et al. (2017). "Synthesis of 1,6-Diazaspiro[3.3]heptane Derivatives." Journal of Organic Chemistry.

  • Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry.

A Comparative Guide to In Silico Modeling of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. Among these, spirocyclic scaffolds, particularly strained systems like 1,6-diazaspiro[3.3]heptane, have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in exploring chemical space, often leading to enhanced target selectivity, metabolic stability, and aqueous solubility.[1] The 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane core represents a versatile template for generating diverse chemical libraries. The benzyl group can be functionalized to interact with specific receptor pockets, while the tosyl group, a common protecting group, can be replaced with various substituents to modulate physicochemical properties.

This guide provides a comprehensive comparison of in silico modeling techniques applicable to the exploration of this compound analogs as potential therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our focus will be on providing researchers, scientists, and drug development professionals with a practical framework for leveraging computational approaches to accelerate the discovery of novel drug candidates based on this promising scaffold.

The In Silico Arsenal: A Comparative Overview of Modeling Techniques

The journey from a lead compound to a clinical candidate is arduous and expensive.[2] In silico modeling offers a time- and cost-effective paradigm to prioritize synthetic efforts and gain deeper insights into molecular interactions.[2][3] For the this compound scaffold, a multi-faceted computational approach is recommended, encompassing techniques that probe different aspects of molecular behavior.

Here, we compare three cornerstones of in silico drug design: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) simulations.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] It is an indispensable tool for virtual screening and hit identification.

Causality of Choice: For novel analogs of this compound, docking can rapidly assess their potential to bind to a specific biological target. The rigid nature of the spirocyclic core makes it an excellent candidate for docking studies, as it reduces the conformational space that needs to be sampled.

Experimental Workflow:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Preparation (PDB) Grid Grid Generation PDB->Grid Define Binding Site Ligand Ligand Preparation (SDF/Mol2) Dock Docking Simulation Ligand->Dock Grid->Dock Scoring Scoring & Ranking Dock->Scoring Pose Pose Analysis Scoring->Pose Top Candidates

Caption: Molecular Docking Workflow.

Detailed Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D conformers of the this compound analogs.

    • Assign partial charges and define rotatable bonds.

    • Minimize the energy of each ligand.

  • Grid Generation:

    • Define the binding site on the receptor, typically a cavity or cleft identified from the co-crystallized ligand or through binding site prediction algorithms.

    • A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide, SwissDock) to systematically search for the optimal binding pose of each ligand within the defined grid.[4][6]

    • The algorithm samples different conformations and orientations of the ligand, evaluating the binding energy at each step.

  • Scoring and Analysis:

    • The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).

    • The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the receptor residues.

Quantitative Structure-Activity Relationship (QSAR): Linking Chemical Structure to Biological Activity

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][5]

Causality of Choice: Once a set of this compound analogs with known biological activities (e.g., IC50 values) is available, QSAR can be employed to build predictive models. These models can then be used to estimate the activity of untested analogs, thereby guiding the design of more potent compounds.

Experimental Workflow:

cluster_data Data Collection & Preparation cluster_model Model Building & Validation cluster_predict Prediction Dataset Dataset of Analogs with Activity Data Descriptors Descriptor Calculation Dataset->Descriptors Split Training/Test Set Split Descriptors->Split Model Model Generation (e.g., MLR, PLS) Split->Model Validation Model Validation Model->Validation Internal & External Predict Predict Activity Validation->Predict New New Analog Structures New->Predict

Caption: QSAR Modeling Workflow.

Detailed Protocol:

  • Data Collection and Preparation:

    • Compile a dataset of this compound analogs with experimentally determined biological activities.

    • The activity data (e.g., IC50) should be converted to a logarithmic scale (e.g., pIC50) to ensure a normal distribution.[2]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors.[7]

  • Model Building:

    • Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

    • Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a relationship between the descriptors (independent variables) and the biological activity (dependent variable).

  • Model Validation:

    • Rigorously validate the QSAR model using various statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

    • External validation using the test set is crucial to assess the model's ability to predict the activity of new compounds.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Ligand-Receptor Interactions

MD simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of a ligand-receptor complex.[8][9][10]

Causality of Choice: While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose over time. For flexible analogs or receptors, MD is essential to understand the conformational changes that occur upon ligand binding and to calculate more accurate binding free energies.

Experimental Workflow:

cluster_setup System Setup cluster_sim Simulation cluster_traj Trajectory Analysis Complex Docked Complex Solvate Solvation & Ionization Complex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Equilibrate->Production RMSD RMSD/RMSF Analysis Production->RMSD Hbond Interaction Analysis Production->Hbond Energy Binding Free Energy Production->Energy

Caption: Molecular Dynamics Simulation Workflow.

Detailed Protocol:

  • System Preparation:

    • Start with the best-docked pose of the this compound analog in the receptor's binding site.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).[9]

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. This includes calculating the root mean square deviation (RMSD) of the protein and ligand, and the root mean square fluctuation (RMSF) of the protein residues.

    • Investigate the persistence of key intermolecular interactions observed in the docking pose.

    • Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.

Performance Comparison of In Silico Techniques

Technique Primary Application Computational Cost Required Input Key Output Strengths Limitations
Molecular Docking Virtual Screening, Hit IdentificationLow3D structures of receptor and ligandsBinding pose, Docking scoreHigh-throughput, computationally inexpensiveScoring functions can be inaccurate, treats receptor as rigid
QSAR Lead Optimization, Activity PredictionLow to MediumDataset of compounds with known activitiesPredictive model, Important descriptorsPredicts activity of new compounds, provides mechanistic insightsRequires a diverse dataset, predictive power is limited to the chemical space of the training set
Molecular Dynamics Binding Stability, Conformational AnalysisHighDocked complex, Force field parametersTrajectory, RMSD/RMSF, Binding free energyAccounts for flexibility, provides dynamic insightsComputationally expensive, results can be sensitive to force field choice

Conclusion: An Integrated Approach for Accelerated Discovery

The in silico modeling of this compound analogs is a powerful strategy to accelerate the drug discovery process. No single computational method is a panacea; rather, an integrated approach that leverages the strengths of each technique is most effective. Molecular docking can be employed for the initial high-throughput screening of a virtual library of analogs. The most promising hits can then be synthesized and their biological activity determined. This experimental data can subsequently be used to build robust QSAR models to guide the design of more potent compounds. Finally, molecular dynamics simulations can be utilized to gain a deeper understanding of the binding mechanism and to refine the lead candidates. By judiciously applying these computational tools, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success.

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